molecular formula C11H16N2O2 B13483448 (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Cat. No.: B13483448
M. Wt: 208.26 g/mol
InChI Key: QTYNOLSDQQWFKS-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-3-(2-ethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-3-(2-ethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H16N2O2/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H2,13,14)/t9-/m0/s1

InChI Key

QTYNOLSDQQWFKS-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)N)N

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Properties of Chiral β-Amino Amides: From Synthesis to Solid-State Characterization in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Chiral β-amino amides are pivotal structural motifs in modern pharmaceuticals, forming the backbone of numerous therapeutic agents.[1] Their stereochemistry profoundly influences pharmacological activity, making the characterization of individual enantiomers essential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic properties of chiral β-amino amides. We delve into the causality behind enantioselective synthesis and resolution, detail the core principles of thermodynamic analysis, and present field-proven experimental protocols. By integrating theoretical grounding with practical application, this guide aims to empower scientists to leverage thermodynamic data for optimizing drug stability, solubility, and formulation, ultimately accelerating the development of safer and more effective medicines.

The Significance of Chirality in β-Amino Amide Pharmaceuticals

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[2] Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers of a chiral drug.[3] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.

β-amino acids and their derivatives, including β-amino amides, are crucial building blocks for a wide array of pharmaceuticals, from antiviral agents to β-lactam antibiotics.[4][5] The presence of a stereocenter at the β-carbon introduces chirality that can dictate the molecule's three-dimensional conformation and, consequently, its binding affinity to biological targets.[6] Understanding the distinct properties of each enantiomer is therefore not just an academic exercise but a regulatory and safety imperative in pharmaceutical development.

Synthesis and Chiral Resolution: The Gateway to Enantiopure Compounds

The generation of a single, desired enantiomer is the first critical step in harnessing the therapeutic potential of a chiral β-amino amide. This is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create predominantly one enantiomer from the outset. This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over the other.

Common catalytic approaches include:

  • Hydrogenation of Enamines: Utilizing chiral rhodium or ruthenium catalysts to achieve high enantioselectivity.[4]

  • Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, guided by chiral catalysts, is a powerful method for establishing the β-amino stereocenter.[7]

  • Organocatalysis: The use of small, chiral organic molecules (like primary α-amino amides) to catalyze stereoselective reactions, offering an alternative to metal-based catalysts.[8][9]

The choice of synthetic route is governed by factors such as substrate scope, desired stereoselectivity (both enantioselectivity and diastereoselectivity), and scalability for industrial production.

Chiral Resolution

Chiral resolution involves the separation of a 50:50 mixture of enantiomers (a racemate). While enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility), diastereomers—stereoisomers that are not mirror images—do not.[10][11] Resolution exploits this principle.

A prevalent method is diastereomeric salt formation . A racemic mixture of a β-amino amide (which is basic) is reacted with a chiral acid resolving agent. This creates a pair of diastereomeric salts, which now have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization.

The logical workflow for this process is outlined below.

G Racemate Racemic Mixture of β-Amino Amide (R-Amide + S-Amide) ResolvingAgent Add Chiral Resolving Agent (e.g., S-Acid) Racemate->ResolvingAgent Diastereomers Diastereomeric Salts (R-Amide:S-Acid) (S-Amide:S-Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits Solubility Difference) Diastereomers->Crystallization Solid Less Soluble Salt (e.g., S-Amide:S-Acid) Crystallization->Solid Liquid More Soluble Salt (e.g., R-Amide:S-Acid) Crystallization->Liquid Liberation1 Liberate Amine Solid->Liberation1 Liberation2 Liberate Amine Liquid->Liberation2 Enantiomer1 Pure S-Enantiomer Liberation1->Enantiomer1 Enantiomer2 Pure R-Enantiomer Liberation2->Enantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Thermodynamic Principles and Characterization

Thermodynamics governs the physical and chemical stability of a drug substance. For chiral compounds, the thermodynamic relationship between the pure enantiomers and the racemic mixture is critical for formulation and manufacturing.[12]

Key Thermodynamic Parameters
  • Enthalpy (ΔH): Represents the heat content of a system. In this context, it relates to the energy of the crystal lattice. The enthalpy of fusion (melting) is a key parameter measured by calorimetry.

  • Entropy (ΔS): A measure of the disorder or randomness in a system.

  • Gibbs Free Energy (ΔG): Determines the spontaneity of a process (e.g., dissolution). It is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS.

  • Solubility: The equilibrium concentration of a solute in a solvent at a given temperature. It is a direct consequence of the Gibbs free energy of dissolution.

Ternary Phase Diagrams: Visualizing Chiral Systems

The thermodynamic relationship between two enantiomers and a solvent can be visualized using a ternary phase diagram. This diagram maps the solubility isotherms and is essential for designing crystallization-based resolutions.[13] Chiral systems typically fall into one of three categories:

  • Conglomerate: A mechanical mixture of separate crystals of each enantiomer. The melting point of the racemate is a eutectic minimum.

  • Racemic Compound: A 1:1 ordered arrangement of both enantiomers in the crystal lattice. The melting point of the racemate is typically higher than that of the individual enantiomers.

  • Pseudoracemate (Solid Solution): The two enantiomers are randomly distributed within the same crystal lattice.

G cluster_0 Types of Chiral Systems Conglomerate Conglomerate (Racemic Mixture) - Separate R and S crystals - Eutectic melting point RacemicCompound RacemicCompound Pseudoracemate Pseudoracemate (Solid Solution) - Random R/S in lattice - Melting point intermediate

Caption: Classification of Chiral Systems Based on Solid-State Behavior.

Experimental Techniques for Thermodynamic Analysis

A suite of thermal analysis techniques is employed to characterize the thermodynamic properties of pharmaceutical solids, providing critical data for development.[14][15]

Differential Scanning Calorimetry (DSC)

DSC is the workhorse technique for pharmaceutical thermal analysis.[16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This provides quantitative information on:

  • Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): Indicates purity and crystal lattice energy.

  • Glass Transition (T_g): Characterizes amorphous (non-crystalline) content.

  • Polymorphism: Identifies different crystalline forms of the same compound, which can have different stabilities and solubilities.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for:

  • Assessing Thermal Stability: Determining the decomposition temperature.

  • Quantifying Volatiles: Measuring the content of water (hydrates) or residual solvents (solvates).

Solubility Studies

Determining the solubility of the enantiomers and the racemic mixture in various solvents and pH conditions is fundamental. These studies inform which solvents are suitable for crystallization, formulation, and bioavailability assessments. Thermodynamic analysis of solubility data can yield the transfer free energy, providing insight into solute-solvent interactions.[18]

Experimental Workflow & Protocols

A systematic workflow ensures comprehensive characterization of a new chiral β-amino amide.

G Start New Chiral β-Amino Amide (Enantiomer or Racemate) TGA 1. Thermogravimetric Analysis (TGA) - Assess thermal stability - Check for solvates/hydrates Start->TGA DSC 2. Differential Scanning Calorimetry (DSC) - Determine Tm, ΔHfus - Identify polymorphs, Tg TGA->DSC If stable & non-solvated Solubility 3. Equilibrium Solubility Studies - Measure solubility in relevant media - Determine thermodynamic parameters DSC->Solubility Data Data Analysis & Interpretation - Construct phase diagram - Assess stability & formulation risk Solubility->Data

Caption: Standard Experimental Workflow for Thermodynamic Characterization.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus) of a chiral β-amino amide sample.

Materials & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000) with refrigerated cooling system.

  • Hermetic aluminum pans and lids.

  • Microbalance (readable to 0.01 mg).

  • High-purity indium standard for calibration.

  • High-purity nitrogen gas (for purging).

  • β-amino amide sample (2-5 mg).

Procedure:

  • Instrument Calibration:

    • Causality: Calibration ensures the accuracy of measured temperature and enthalpy values.

    • Run a calibration routine using a high-purity indium standard according to the instrument manufacturer's protocol. The onset of melting for indium should be 156.6 °C.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the β-amino amide sample directly into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan. This prevents mass loss due to sublimation or decomposition before melting.

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Setting Up the DSC Method:

    • Place the sample pan and reference pan into the DSC cell.

    • Set the purge gas (Nitrogen) to a flow rate of 50 mL/min. The inert atmosphere prevents oxidative degradation.

    • Define the temperature program:

      • a. Equilibrate at 25 °C.

      • b. Ramp temperature at a rate of 10 °C/min up to a temperature ~30 °C above the expected melting point. A controlled heating rate ensures thermal equilibrium and reproducible results.

      • c. Hold for 1 minute.

      • d. Cool at 20 °C/min back to 25 °C.

  • Data Acquisition & Analysis:

    • Initiate the run. The instrument will record the differential heat flow versus temperature.

    • The resulting plot is a thermogram. An endothermic peak represents melting.

    • Using the instrument's analysis software:

      • Melting Point (T_m): Determined as the extrapolated onset temperature of the melting endotherm.

      • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. The value is typically normalized by the sample mass and reported in J/g or kJ/mol.

Self-Validation System:

  • The sharpness of the melting peak is an indicator of purity. Broad peaks may suggest impurities or the presence of multiple thermal events.

  • Run the sample in triplicate to ensure reproducibility of T_m (±0.5 °C) and ΔH_fus (±3%).

  • Compare the thermogram to a TGA scan to confirm that no mass loss (decomposition) occurs during melting.[19]

Implications for Drug Development

Thermodynamic data directly impacts critical decisions throughout the drug development pipeline.

Thermodynamic Property Implication in Drug Development Supporting Rationale
Melting Point (T_m) Purity assessment, solid form identification, manufacturing process design (e.g., hot-melt extrusion).A sharp, high melting point often correlates with a stable crystal lattice. Differences in T_m between enantiomers and the racemate define the phase diagram.[12]
Enthalpy of Fusion (ΔH_fus) Indicates the strength of the crystal lattice.Higher enthalpy suggests stronger intermolecular interactions, which can correlate with lower solubility and higher physical stability.
Solubility Directly impacts bioavailability, dissolution rate, and formulation design (e.g., salt selection, excipient choice).The thermodynamic driving force for a drug to dissolve. Poor solubility is a major hurdle in drug development.[18]
Polymorphism A single compound can exist in multiple crystal forms with different thermodynamic stabilities and properties.The most stable polymorph is typically desired for development to prevent phase transitions during storage, which could alter drug performance.[17]
Amorphous Content Amorphous forms are thermodynamically unstable but have higher solubility and dissolution rates.Quantifying and controlling amorphous content is crucial for ensuring product stability and consistent performance.

Conclusion

The thermodynamic properties of chiral β-amino amides are not merely physical constants; they are fundamental descriptors that dictate the behavior of these molecules from the crystallization flask to their site of action in the body. A thorough understanding and rigorous experimental characterization of these properties are indispensable for rational drug design and development. By applying the principles and techniques outlined in this guide—from constructing phase diagrams to executing precise calorimetric measurements—researchers can mitigate risks associated with physical stability, improve formulation strategies, and ultimately deliver drug products that are safe, stable, and efficacious.

References

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Sources

An In-Depth Technical Guide to (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral molecule belonging to the class of 3-amino-3-arylpropanamides. While specific detailed research on this particular derivative is not extensively available in the public domain, this guide synthesizes established principles and methodologies from related compounds to provide a comprehensive technical overview. This document will cover the core identifiers, plausible synthetic strategies, potential mechanisms of action based on its structural class, and robust analytical methodologies for characterization and quality control. The aim is to equip researchers with a foundational understanding to facilitate further investigation and application of this and similar molecules in drug discovery and development.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. Herein, we delineate the key identifiers for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

IdentifierValueSource
CAS Number 1292497-88-1ChemScene[1]
Molecular Formula C₁₁H₁₆N₂O₂ChemScene[1]
Molecular Weight 208.26 g/mol ChemScene[1]
IUPAC Name (3S)-3-amino-3-(2-ethoxyphenyl)propanamideN/A
SMILES O=C(N)Cc1ccccc1OCCChemScene[1]

Note: The IUPAC name is systematically generated based on the structure.

Rationale and Potential Applications in Drug Discovery

The 3-amino-3-arylpropanamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have shown a range of biological activities, making them attractive candidates for drug development.

Structural Analogs and Their Biological Significance

Compounds with a similar 3-amino-3-phenylpropanamide core have been investigated as ligands for various biological targets. For instance, certain derivatives have demonstrated high affinity for the mu opioid receptor, suggesting potential applications in pain management.[2] The core structure mimics peptide motifs, which can facilitate interactions with protein targets.

The Significance of the 2-Ethoxy Group

The ethoxy substitution on the phenyl ring at the ortho-position is a key feature of the target molecule. This group can influence the compound's properties in several ways:

  • Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity: The steric bulk of the ethoxy group can restrict the rotation of the phenyl ring, potentially locking the molecule into a specific conformation that is favorable for binding to a biological target.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other more labile functional groups.

The chirality at the C3 position is also critical, as stereoisomers often exhibit different pharmacological activities and toxicities.

Synthetic Strategies: A Plausible Enantioselective Approach

A plausible retrosynthetic analysis is outlined below:

G Target (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Intermediate1 (S)-3-Amino-3-(2-ethoxyphenyl)propanoic acid Target->Intermediate1 Amidation Intermediate2 (S)-N-protected-3-amino-3-(2-ethoxyphenyl)propanoic acid Intermediate1->Intermediate2 Deprotection StartingMaterial1 2-Ethoxybenzaldehyde Intermediate2->StartingMaterial1 Asymmetric Mannich-type reaction StartingMaterial2 Malonic acid derivative Intermediate2->StartingMaterial2 StartingMaterial3 Chiral auxiliary or catalyst Intermediate2->StartingMaterial3

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Proposed Synthesis
  • Asymmetric Mannich-type Reaction: The synthesis would likely commence with an asymmetric Mannich-type reaction between 2-ethoxybenzaldehyde, a suitable malonic acid derivative (e.g., a silyl ketene acetal), and a chiral auxiliary or a chiral catalyst to introduce the stereocenter.

  • Hydrolysis and Protection: The resulting product would be hydrolyzed to the corresponding carboxylic acid, followed by the protection of the amino group (e.g., with a Boc or Cbz group).

  • Amidation: The protected β-amino acid would then be activated (e.g., using a coupling reagent like HATU or EDC) and reacted with ammonia or an ammonia equivalent to form the primary amide.

  • Deprotection: The final step would involve the removal of the protecting group from the amino function to yield (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Analytical Characterization and Quality Control

Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of the synthesized compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. Key signals would include those for the ethoxy group, the aromatic protons, and the diastereotopic protons of the propanamide backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be developed to assess the purity of the compound. Detection would typically be by UV absorbance.

Enantiomeric Purity Determination
  • Chiral HPLC: The most critical analytical method for this compound would be chiral HPLC to determine the enantiomeric excess. This would involve screening various chiral stationary phases (CSPs) to achieve baseline separation of the (S) and (R) enantiomers.

Workflow for Chiral HPLC Method Development:

G Start Start: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Sample CSP_Screening Screen Chiral Stationary Phases (CSPs) Start->CSP_Screening Mobile_Phase_Optimization Optimize Mobile Phase Composition CSP_Screening->Mobile_Phase_Optimization Detection_Method Select Detection Method (UV/MS) Mobile_Phase_Optimization->Detection_Method Validation Method Validation (ICH Guidelines) Detection_Method->Validation Analysis Routine Enantiomeric Purity Analysis Validation->Analysis

Sources

Crystal Structure Analysis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol for Structural Elucidation

Executive Summary

This technical guide provides a rigorous framework for the single-crystal X-ray diffraction (SC-XRD) analysis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1). As a chiral


-amino amide, this compound represents a critical pharmacophore in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine).

The analysis of this structure presents specific crystallographic challenges:

  • Light-Atom Chirality: The absence of heavy atoms (

    
    ) makes absolute configuration determination via anomalous scattering difficult using standard Mo-K
    
    
    
    radiation.
  • Conformational Flexibility: The ethoxy side chain and the ethylamine backbone are prone to disorder.

  • H-Bonding Networks: The competing donor/acceptor sites (primary amine, amide N-H, amide C=O, ether O) create complex supramolecular synthons.

This guide outlines a self-validating workflow to resolve these challenges, ensuring data integrity compliant with IUCr standards.

Part 1: Crystallization Strategy & Polymorph Control

Solubility Profile & Solvent Selection

The free base of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide is moderately polar. To grow diffraction-quality single crystals, we must balance solubility with slow nucleation.

  • Primary Strategy (Slow Evaporation): Dissolve the compound in Ethanol/Water (9:1 v/v) . The presence of water aids in stabilizing the zwitterionic character if present, though this molecule is likely neutral.

  • Secondary Strategy (Vapor Diffusion):

    • Solvent: Methanol (high solubility).

    • Anti-solvent: Diethyl ether or Hexane (low solubility).

    • Mechanism: As ether diffuses into methanol, supersaturation increases gradually, promoting defect-free growth.

Salt Formation for Chirality Confirmation

If the free base yields poor crystals or ambiguous absolute configuration (Flack parameter


), derivatization into a salt with a heavy atom is recommended.
  • Recommended Counter-ion: Hydrobromide (HBr).

  • Rationale: The Bromine atom (

    
    ) provides significant anomalous scattering (
    
    
    
    ) even with Mo-K
    
    
    radiation, allowing definitive assignment of the (S)-enantiomer.

Part 2: Data Acquisition Protocol

Radiation Source Selection

The choice of X-ray source is the single most critical variable for this light-atom structure (


).
ParameterMo-K

(

Å)
Cu-K

(

Å)
Recommendation
Resolution High (

Å easily achievable)
Lower (limited by

range)
Mo for geometry
Absorption LowHigh (requires correction)Cu requires analytical absorption correction
Anomalous Signal Weak for C, N, OStronger for OCu is MANDATORY for absolute config

Directive: Use Cu-K


 Microfocus sources  for the native compound. If only Mo sources are available, you must grow the HBr salt to determine absolute configuration reliably.
Temperature Control

Collect data at 100 K using a nitrogen cryostream.

  • Causality: Low temperature freezes the rotation of the ethoxy group (

    
    ) and the terminal amide, reducing thermal ellipsoids and allowing precise location of Hydrogen atoms involved in H-bonding.
    

Part 3: Structural Refinement & Absolute Configuration[1]

The Refinement Workflow

The structure should be solved using Intrinsic Phasing (SHELXT) and refined using Least Squares (SHELXL).

CrystallographyWorkflow Data HKL Data (Cu-Kalpha) Phasing Phasing (SHELXT) Data->Phasing Model Initial Model (C, N, O assigned) Phasing->Model Refinement Refinement (SHELXL) Model->Refinement H_Atoms H-Atom Placement (Constrained vs. Free) Refinement->H_Atoms Validation Validation (CheckCIF & Flack) Refinement->Validation H_Atoms->Refinement Cycles Validation->Refinement Fix Alerts

Figure 1: Iterative refinement workflow for light-atom chiral structures.

Determination of Absolute Configuration (The (S)-Enantiomer)

For the (S)-enantiomer, the chiral center at C3 must be validated.

  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure ((S)-form).
    • 
      : Inverted structure (You have the (R)-form or the model is inverted).
      
    • 
      : Racemic twin or insufficient anomalous signal.
      
  • Parsons' Quotient Method: Use the Parsons method in SHELXL for tighter standard uncertainties on the Flack parameter when using light atoms.

Critical Check: If refining the free base with Mo-radiation, the Flack parameter will likely be inconclusive (


). You must rely on the known chirality of the precursor or use Cu-radiation.

Part 4: Supramolecular Architecture

The crystal lattice of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide is governed by strong hydrogen bond donors (Amine


, Amide 

) and acceptors (Amide

, Ether

).
Expected H-Bonding Motifs
  • Amide-Amide Ribbons: The primary amide group (

    
    ) typically forms 
    
    
    
    dimers or
    
    
    chains.
  • Amine-Ether Clip: An intramolecular hydrogen bond between the C3-amino group and the ortho-ethoxy oxygen is possible, locking the conformation of the phenyl ring relative to the backbone.

HBonding Amide_NH Amide NH (Donor) Amide_CO Amide C=O (Acceptor) Amide_NH->Amide_CO Intermolecular (Lattice Stability) Amine_NH C3-Amine (Donor) Amine_NH->Amide_CO Cross-linking Ether_O Ethoxy O (Acceptor) Amine_NH->Ether_O Intramolecular? (Conformational Lock)

Figure 2: Predicted Hydrogen Bonding Network. Green arrows indicate intermolecular lattice forces; yellow indicates potential intramolecular locking.

Part 5: Data Presentation & Validation Standards

When reporting the structure, the following table format is mandatory to allow direct comparison with literature values for similar


-amino acids.
Representative Crystal Data Table

Note: Values below are placeholders for the structure report format.

PropertyValue (Example)Requirement
Formula

Must match experimental
Space Group

or

Must be non-centrosymmetric
Z 4
Radiation Cu-K

(

)
Essential for absolute config
R1 (I > 2

)

Indicator of model quality
Flack Parameter

Confirms (S)-configuration
Goodness of Fit

Validation (CheckCIF)

Before publication or internal archiving, the CIF file must be validated via the IUCr CheckCIF server.

  • Alert A: Must be resolved (e.g., missed symmetry, wrong atom type).

  • Alert B: Explainable issues (e.g., disorder in the ethoxy tail).

  • Chirality Check: Ensure the reported chemical absolute configuration matches the refined structure.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Görbitz, C. H. (2025). Hydrogen-bonding patterns as a function of amino-acid composition. ResearchGate.[2][3] Link

Sources

Methodological & Application

Step-by-step preparation of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Abstract & Scope

This technical guide details the asymmetric synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1), a critical chiral building block for serotonin-modulating therapeutics and peptidomimetics. Unlike racemic methods (e.g., Rodionov synthesis) that require wasteful resolution steps, this protocol utilizes Ellman’s Auxiliary ((R)-tert-butanesulfinamide) to achieve high enantiomeric excess (>98% ee) and diastereoselectivity.

The workflow is designed for medicinal chemistry labs requiring gram-scale production with high reproducibility. It features a "self-validating" control strategy, ensuring intermediate integrity before proceeding to subsequent steps.

Retrosynthetic Analysis & Strategy

To guarantee the (S)-configuration at the


-position, we employ a diastereoselective Reformatsky-type addition to a chiral 

-sulfinyl imine.
  • Strategic Choice: The use of (R)-tert-butanesulfinamide is chemically counter-intuitive to novices but mechanistically required to yield the (S)-amine via a six-membered chair-like transition state involving Zinc coordination.

  • Pathway:

    • Condensation: 2-Ethoxybenzaldehyde + (R)-tert-butanesulfinamide

      
       Chiral Imine.
      
    • C-C Bond Formation: Reformatsky addition (Zn/BrCH₂COOEt)

      
       Protected 
      
      
      
      -amino ester.
    • Amidation: Direct ammonolysis of the protected ester.

    • Deprotection: Acid-mediated cleavage of the sulfinyl group.

Retrosynthesis cluster_legend Legend Target (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (Target Molecule) ProtectedAmide N-Sulfinyl Amide Intermediate Target->ProtectedAmide HCl Deprotection ProtectedEster N-Sulfinyl Beta-Amino Ester (Key Chiral Intermediate) ProtectedAmide->ProtectedEster Ammonolysis (NH3/MeOH) Imine (R)-N-Sulfinyl Imine ProtectedEster->Imine Reformatsky (Zn, BrCH2COOEt) SM 2-Ethoxybenzaldehyde + (R)-tert-butanesulfinamide Imine->SM Ti(OEt)4 Condensation key1 Starting Material key2 Chiral Intermediate key3 Target

Figure 1: Retrosynthetic logic flow ensuring (S)-enantioselectivity via Ellman's auxiliary.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Imine

Objective: Create the chiral scaffold using 2-ethoxybenzaldehyde.

Reagents:

  • 2-Ethoxybenzaldehyde (1.0 equiv)

  • (R)-tert-butanesulfinamide (1.1 equiv) [CRITICAL: Use (R) to get (S)-product]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Mixing: Dissolve (R)-tert-butanesulfinamide (1.1 equiv) and 2-ethoxybenzaldehyde (1.0 equiv) in dry THF.

  • Activation: Add Ti(OEt)₄ dropwise via syringe. The solution will turn slightly yellow.

  • Reaction: Stir at ambient temperature (20-25°C) for 16-24 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot.
  • Quench: Pour the mixture into a stirred biphasic solution of brine (50 mL) and EtOAc (50 mL). Note: A thick white titanium salt precipitate will form.

  • Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (0 
    
    
    
    30% EtOAc in Hexanes).
    • Yield Target: >85% as a viscous yellow oil.

Phase 2: Diastereoselective Reformatsky Reaction

Objective: Install the carbon backbone with stereocontrol.

Reagents:

  • Chiral Imine (from Phase 1)

  • Ethyl bromoacetate (1.5 equiv)

  • Activated Zinc dust (2.0 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Zinc Activation: Wash Zinc dust with 1M HCl, water, acetone, and ether, then dry under high vacuum. This removes the oxide layer, crucial for initiation.

  • Reflux Initiation: In a dry flask, suspend Zn dust in THF. Add 10% of the ethyl bromoacetate and warm to 50°C to initiate the Reformatsky reagent (look for bubbling/exotherm).

  • Addition: Once initiated, cool to 0°C. Add the solution of Chiral Imine in THF slowly. Then, add the remaining ethyl bromoacetate dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Mechanistic Insight: The Zinc coordinates with the sulfinyl oxygen and the imine nitrogen in a chair-like transition state, directing the enolate attack to the Re-face, yielding the (S,R)-diastereomer (S-configuration at carbon, R at sulfur).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography.

    • Yield Target: >80%.

    • QC Point:

      
       NMR should show a distinct doublet of doublets for the 
      
      
      
      -proton and a diastereomeric ratio (dr) > 95:5.
Phase 3: Ammonolysis & Deprotection

Objective: Convert ester to amide and reveal the free amine.

Step-by-Step:

  • Ammonolysis: Dissolve the N-sulfinyl

    
    -amino ester in 7N 
    
    
    
    in Methanol (10 equiv).
  • Sealing: Seal in a pressure tube and stir at RT for 24-48 hours.

    • Why? The N-sulfinyl group is stable to basic conditions, preventing side reactions while the ester converts to the primary amide.

  • Concentration: Evaporate volatiles to obtain the N-sulfinyl amide.

  • Cleavage: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (3 equiv). Stir for 1 hour at RT.

  • Isolation: Concentrate to dryness. The product is the Hydrochloride salt.

  • Free Basing (Optional): Dissolve in minimal water, adjust pH to 9 with saturated

    
    , and extract with DCM/iPrOH (3:1).
    

Quantitative Data Summary

ParameterSpecification / TargetNotes
Starting Material 2-EthoxybenzaldehydePurity >98% required
Chiral Auxiliary (R) -tert-butanesulfinamideYields (S) -amine
Imine Yield 85 - 92%Sensitive to moisture (Ti-mediated)
Reformatsky dr > 95:5Determined by crude NMR
Final Yield 65 - 75% (Overall)High efficiency route
Final ee% > 99%Determined by Chiral HPLC

Quality Control & Analytical Verification

Self-Validating NMR Markers:

  • Imine Intermediate: Look for the disappearance of the aldehyde proton (CHO, ~10.4 ppm) and appearance of the imine proton singlet (~8.8 ppm).

  • Final Product ((S)-3-Amino-3-(2-ethoxyphenyl)propanamide):

    • 
       1.40 (t, 3H, 
      
      
      
      )
    • 
       2.45 (dd, 1H, 
      
      
      
      ), 2.65 (dd, 1H,
      
      
      )
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       4.75 (t, 1H, 
      
      
      
      ) – Diagnostic chiral center proton
    • 
       6.80 - 7.30 (m, 4H, Aromatic)
      

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Mechanism of Stereoselection

The high enantioselectivity relies on the rigid six-membered transition state formed during the Reformatsky reaction. The bulky tert-butyl group on the sulfinyl auxiliary blocks the Si-face, forcing the Zinc enolate to attack from the Re-face.

Mechanism Step1 Imine Formation (E-isomer favored) Step2 Zn-Chelation (Chair TS) Step1->Step2 Zn, BrCH2COOEt Step3 Re-face Attack (Stereodefining) Step2->Step3 Kinetic Control Step4 (S)-Product Step3->Step4 Workup

Figure 2: Mechanistic flow of stereochemical induction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Imine Yield Wet reagents or old Ti(OEt)4Distill Ti(OEt)4; ensure glassware is flame-dried.
No Reaction (Reformatsky) Inactive ZincActivate Zn with HCl wash or use TMSCl (trimethylsilyl chloride) as an additive.
Low Diastereoselectivity Reaction temperature too highMaintain 0°C during addition; do not let it exotherm uncontrolled.
Poor Solubility (Ammonolysis) Ester insolubility in MeOHUse a co-solvent like THF (10-20%) with the NH3/MeOH solution.

References

  • Ellman, J. A., et al. (2002).[1] "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." The Journal of Organic Chemistry, 67(22), 7819-7832.[1]

  • Tang, T. P., & Ellman, J. A. (1999).[2][3] "The tert-butanesulfinyl group: an ideal chiral directing group and Boc-surrogate for the asymmetric synthesis of beta-amino acids and esters." The Journal of Organic Chemistry, 64(1), 12-13.[3]

  • ChemScene. (n.d.). "Product Data: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide."

  • Sigma-Aldrich. (n.d.). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[4]

Sources

Application Note: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utilization of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1), a specialized chiral beta-amino acid derivative.

Executive Summary & Pharmacophore Significance

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide represents a high-value "privileged structure" in medicinal chemistry. Unlike common alpha-amino acids, this beta-amino amide offers unique conformational stability and resistance to proteolytic degradation, making it a critical intermediate in the synthesis of peptidomimetics .[1]

The presence of the 2-ethoxyphenyl moiety is structurally significant. It mimics the steric and electronic properties found in several approved therapeutics (e.g., Tamsulosin , Reboxetine , Silodosin ), where the ethoxy-substituted aryl group is essential for receptor subtype selectivity (particularly


-adrenergic and norepinephrine transporter binding).[1]
Core Pharmaceutical Applications:
  • Peptidomimetic Synthesis: Precursor to (S)-3-amino-3-(2-ethoxyphenyl)propanoic acid , used to introduce proteolytic stability into peptide drugs.

  • Integrin Antagonists: Beta-amino acids are key motifs in RGD-mimetics targeting

    
     and 
    
    
    
    integrins for thrombosis and cancer therapy.
  • DPP-4 Inhibitors: The beta-amino amide scaffold is a structural homolog to the pharmacophores found in gliptins (e.g., Sitagliptin), serving as a starting point for novel antidiabetic agents.[1]

  • Chiral Resolution Agents: The free amine and amide functionalities allow this molecule to serve as a resolving agent for acidic racemates.

Physicochemical Profile & Handling

PropertyDataCritical Note
CAS Number 1292497-88-1Verify CoA before use.
Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Chirality (S)-EnantiomerCrucial: Optical purity (ee%) determines final drug potency.[1]
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane).[1]
pKa (Predicted) ~9.5 (Amine)Basic; forms stable salts with mineral acids.[1]
Storage 2–8°C, DesiccatedHygroscopic. Protect from moisture to prevent hydrolysis.

Synthetic Pathways & Logic

The utility of this intermediate lies in its divergent reactivity. The following diagram illustrates the three primary synthetic workflows: Hydrolysis (to Acid), Reduction (to Amino Alcohol), and Cyclization (to Beta-Lactam).[1]

G Start (S)-3-Amino-3- (2-ethoxyphenyl)propanamide (Starting Material) Acid (S)-3-Amino-3- (2-ethoxyphenyl)propanoic acid (Peptidomimetic Precursor) Start->Acid Acid Hydrolysis (HCl/H2O, Reflux) Alcohol (S)-3-Amino-3- (2-ethoxyphenyl)propan-1-ol (Chiral Amino Alcohol) Start->Alcohol Reduction (LiAlH4 or BH3-THF) Lactam 4-(2-Ethoxyphenyl)- 2-azetidinone (Beta-Lactam Scaffold) Start->Lactam Cyclization (LDA or Grignard)

Figure 1: Divergent synthetic utility of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis to Beta-Amino Acid

Objective: Convert the amide to the carboxylic acid without racemizing the chiral center (S-configuration). This yields the building block for solid-phase peptide synthesis (SPPS).

Reagents:

  • (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (1.0 eq)[1]

  • 6M Hydrochloric Acid (HCl)[1]

  • Isopropanol (recrystallization solvent)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the starting amide (10 mmol, 2.08 g) in 6M HCl (30 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS. The amide spot should disappear.

    • Scientist's Note: Do not extend reflux beyond 6 hours to minimize thermal racemization.

  • Concentration: Cool the reaction mixture to room temperature. Concentrate in vacuo to remove water and excess HCl.[1] A viscous oil or solid residue (the hydrochloride salt) will form.[1]

  • Work-up: Dissolve the residue in a minimum amount of water. Adjust pH to ~6.5 (isoelectric point) using 2M NaOH or NH₄OH to precipitate the zwitterionic amino acid.[1]

  • Purification: Filter the white precipitate. Recrystallize from Isopropanol/Water (9:1) to ensure optical purity.[1]

  • Validation: Check optical rotation

    
     and compare with literature values for similar beta-amino acids.
    
Protocol B: N-Protection (Boc-Protection)

Objective: Protect the primary amine to facilitate subsequent coupling reactions or purification.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM) or Dioxane/Water (1:1)[1]

Procedure:

  • Setup: Dissolve (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (5 mmol, 1.04 g) in DCM (20 mL).

  • Base Addition: Add TEA (10 mmol, 1.4 mL) and cool the solution to 0°C in an ice bath.

  • Boc Addition: Slowly add

    
     (5.5 mmol, 1.20 g) dissolved in a small amount of DCM.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2][3] The nucleophilic amine attacks the carbonyl of the anhydride, releasing CO2 and tert-butanol.[1]

  • Quench: Wash the organic layer with 1M citric acid (to remove excess amine/TEA), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The product, (S)-tert-butyl (3-amino-3-(2-ethoxyphenyl)-3-oxopropyl)carbamate , is typically a white solid.[1]

Protocol C: Reduction to Chiral Amino Alcohol

Objective: Synthesize (S)-3-Amino-3-(2-ethoxyphenyl)propan-1-ol , a potential intermediate for norepinephrine reuptake inhibitors.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Inert Atmosphere (Nitrogen or Argon)[1]

Procedure:

  • Preparation: Flame-dry a 3-neck flask and purge with Nitrogen. Add anhydrous THF (50 mL) and LiAlH₄ (25 mmol). Cool to 0°C.

  • Addition: Dissolve the amide (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension.

    • Safety: The reaction is highly exothermic and evolves Hydrogen gas. Control addition rate to maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 12–18 hours to ensure full reduction of the amide carbonyl.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 1 mL Water[1]

    • 1 mL 15% NaOH[1]

    • 3 mL Water[1]

  • Filtration: Stir until a granular white precipitate forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the crude amino alcohol. Purify via column chromatography (DCM/MeOH/NH₃).

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378921, (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. Retrieved from [Link][1]

  • Beta-Amino Acid Synthesis: Weiner, B., et al. (2010).[1] Enantioselective Synthesis of β-Amino Acids. Chemical Reviews, 110(4), 2294–2356.[1] (General methodology grounding).

  • Protective Group Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol B grounding).

  • Reduction Protocols: Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Protocol C grounding).

Sources

Application Note: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in peptide synthesis and peptidomimetic drug design. It focuses on the specific handling, coupling, and incorporation of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1), a bulky, chiral


-amino acid derivative.

Executive Summary

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a specialized chiral building block belonging to the


-amino acid family. Unlike standard 

-amino acids, this molecule introduces an extra methylene group (

) into the peptide backbone, conferring unique properties such as proteolytic stability and secondary structure alteration (e.g., formation of 14-helix foldamers).

The presence of the 2-ethoxyphenyl group at the


-position introduces significant steric bulk and lipophilicity. While this enhances receptor affinity in specific targets (e.g., GPCR ligands, integrin inhibitors), it presents a kinetic challenge during peptide coupling. This guide details high-efficiency protocols to overcome steric hindrance and ensure enantiomeric integrity.
Key Chemical Properties
PropertySpecification
Chemical Formula

Molecular Weight 208.26 g/mol
Chirality (S)-enantiomer
Functional Groups Primary Amine (

-position), Primary Amide (C-terminus), Ether (Side chain)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM

Strategic Application Context

Why use this building block?
  • C-Terminal Capping: The primary amide functionality allows direct use as a C-terminal residue without post-synthetic ammonolysis.

  • Conformational Restriction: The bulky ortho-ethoxy group restricts bond rotation around the

    
     bond, locking the peptide into specific bioactive conformations.
    
  • Metabolic Stability: The

    
    -linkage is unrecognized by most endogenous proteases, extending the half-life of therapeutic peptides.
    
The "Stealth" Steric Challenge

The ortho-ethoxy substituent creates a "steric wall" near the nucleophilic amine. Standard coupling reagents (e.g., HBTU/DIPEA) often result in incomplete coupling or deletion sequences. HOAt-based reagents (HATU) or Oxyma Pure systems are strictly recommended.

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Incorporation)

Objective: To couple an N-protected


-amino acid (e.g., Fmoc-Leu-OH) to the free amine of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.
Reagents Required[1][2][3][4][5][6][7][8]
  • Nucleophile: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (1.0 equiv)

  • Electrophile: Fmoc-AA-OH (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • Additive: HOAt (1.2 equiv) Optional but recommended for this bulky substrate

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • Dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (2.5 mmol) dropwise at 0°C.

    • Critical: Stir for exactly 2 minutes. Do not over-activate, as this risks racemization of the Fmoc-AA, although HATU minimizes this.

  • Coupling:

    • Add (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (1.0 mmol) directly to the activated mixture.

    • Allow the reaction to warm to room temperature (25°C).

    • Stir for 4–6 hours . Note: Standard couplings take 1-2 hours; the steric bulk here requires extended time.

  • Monitoring:

    • Monitor via HPLC or TLC (MeOH/DCM 1:9). Look for the consumption of the amine (ninhydrin stain positive -> negative).

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with 5%

      
       (remove base), Sat. 
      
      
      
      (remove unreacted acid), and Brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Objective: Using the molecule as a building block in a longer chain. This requires converting the amide to a free acid or using a backbone amide linker (BAL) strategy. Below is the strategy for coupling TO the molecule if it is already attached to resin (e.g., via side-chain anchoring or if synthesized on-resin).

The "Double-Coupling" Rule: Due to the ortho-ethoxy group, single coupling cycles often yield <80% conversion.

Cycle Parameters:

  • Reagent: 4 equiv Fmoc-AA-OH / 3.9 equiv HATU / 8 equiv DIPEA.

  • Time: 2 x 45 minutes (Double Couple).

  • Temperature: 25°C (Avoid heating >50°C to prevent side reactions with the ether moiety).

Mechanistic Visualization

The following diagram illustrates the critical activation pathway and the steric interference caused by the 2-ethoxyphenyl group.

PeptideCoupling FmocAA Fmoc-Amino Acid (Electrophile) ActiveEster OAt-Active Ester (Intermediate) FmocAA->ActiveEster Activation (2 min) HATU HATU/Base (Activator) HATU->ActiveEster Product Dipeptide (Fmoc-AA-Beta-Amide) ActiveEster->Product Nucleophilic Attack Target (S)-3-Amino-3- (2-ethoxyphenyl)propanamide (Nucleophile) Target->Product Steric Steric Hindrance (2-Ethoxy Group) Steric->Target Shields Amine Steric->Product Slows Kinetics

Figure 1: Reaction pathway highlighting the activation of the upstream amino acid and the kinetic retardation caused by the steric bulk of the target molecule.

Quality Control & Troubleshooting

Analytical Validation (Chiral HPLC)

To ensure no racemization occurred during coupling (epimerization at the


-center of the incoming AA or the 

-center of the target), use the following method:
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Expectation: The (S,S)-diastereomer should be the major peak (>98%).

Common Issues Table
ProblemProbable CauseCorrective Action
Low Yield (<50%) Steric hindrance prevents nucleophilic attack.Switch from HBTU to HATU or COMU . Increase reaction time to 12h.
Racemization Over-activation or excessive base.Use Collidine (TMP) instead of DIPEA. Pre-activate for max 2 mins.
Solubility Issues Hydrophobic aggregation.Add 10% Trifluoroethanol (TFE) or use N-methylpyrrolidone (NMP) as solvent.
Unreacted Amine Amine salt formation.Ensure the starting material is the free base. If using HCl salt, add exactly 1.0 equiv extra base.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733–2763. Link
    
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • ChemScene. (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Product Data. Link

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Link

Sources

Biocatalytic Routes for the Stereoselective Synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral building block of significant interest in pharmaceutical synthesis. Traditional chemical routes for its production often involve hazardous reagents, multiple protection/deprotection steps, and may offer limited stereoselectivity. This application note details robust and sustainable biocatalytic strategies for the synthesis of this valuable intermediate. We present two primary chemoenzymatic routes leveraging the high selectivity and efficiency of enzymes such as transaminases and nitrilases.[1][2][3][4][5][6][7][8][9] These protocols are designed to be self-validating, providing in-process controls and analytical checkpoints to ensure high enantiomeric excess and product purity. The methodologies described herein are intended to provide a comprehensive guide for researchers and process chemists in the pharmaceutical industry, enabling the development of greener and more efficient manufacturing processes.[9][10][11]

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development.[7][12] (S)-3-Amino-3-(2-ethoxyphenyl)propanamide represents a key chiral intermediate whose stereochemistry is crucial for its biological activity. Conventional chemical synthesis of such molecules can be challenging, often requiring stoichiometric amounts of chiral auxiliaries or resolving agents, leading to significant waste generation.[2][4]

Biocatalysis has emerged as a powerful alternative, offering several advantages:

  • High Selectivity: Enzymes operate with exceptional stereo-, regio-, and chemoselectivity, minimizing the formation of byproducts.[8][11]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and improving safety.[9]

  • Environmental Sustainability: By replacing hazardous reagents and reducing waste streams, biocatalysis aligns with the principles of green chemistry.[13][14]

This guide outlines two distinct, yet complementary, biocatalytic approaches for the synthesis of the target molecule, leveraging readily available enzymes and starting materials.

Proposed Biocatalytic Pathways

We present two primary pathways for the synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. Both routes begin from a common precursor, 2-ethoxybenzaldehyde, and employ a key enzymatic step to introduce the desired chirality.

Pathway A: Transaminase-Mediated Reductive Amination followed by Nitrilase-Catalyzed Amidation

This pathway utilizes a transaminase for the asymmetric synthesis of a chiral amine intermediate, followed by a nitrilase-catalyzed conversion to the final amide product. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor.[15][16][17] Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, and in some cases can be adapted for amide synthesis.[18][19][20][21]

Pathway_A Start 2-Ethoxybenzaldehyde Intermediate1 3-(2-Ethoxyphenyl)-3-oxopropanenitrile Start->Intermediate1 Knoevenagel Condensation Intermediate2 (S)-3-Amino-3-(2-ethoxyphenyl)propanenitrile Intermediate1->Intermediate2 Transaminase (S-selective) (e.g., ATA-117) Product (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Intermediate2->Product Nitrilase/Nitrile Hydratase (e.g., from Rhodococcus sp.)

Caption: Pathway A: Chemoenzymatic route utilizing a transaminase and a nitrilase.

Pathway B: Nitrilase-Mediated Desymmetrization followed by Enzymatic Amide Bond Formation

This alternative pathway involves the creation of a prochiral dinitrile, followed by a highly enantioselective hydrolysis of one of the nitrile groups by a nitrilase. The resulting chiral cyano-acid is then converted to the final amide using an ATP-dependent amide synthetase or a lipase under specific conditions.[13][14][22][23][24][25][26]

Pathway_B Start 2-Ethoxybenzaldehyde Intermediate3 2-(2-Ethoxyphenyl)malononitrile Start->Intermediate3 Knoevenagel Condensation Intermediate4 (S)-2-(2-Ethoxyphenyl)-2-cyanoacetic acid Intermediate3->Intermediate4 Nitrilase (S-selective) (e.g., from Arabidopsis thaliana) Intermediate5 (S)-3-Amino-3-(2-ethoxyphenyl)propanoic acid Intermediate4->Intermediate5 Decarboxylation & Reduction (Chemical Step) Product (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Intermediate5->Product Amide Synthetase/Lipase (e.g., CAL-B)

Caption: Pathway B: Chemoenzymatic route featuring nitrilase-mediated desymmetrization.

Detailed Protocols and Methodologies

General Materials and Reagents
  • Enzymes: Commercially available transaminases (e.g., from Codexis or Almac) and nitrilases (e.g., from Sigma-Aldrich or Creative Enzymes). Lipases such as Candida antarctica Lipase B (CAL-B) are also widely available.[22][27]

  • Starting Materials: 2-Ethoxybenzaldehyde, malononitrile, cyanoacetic acid, and other commodity chemicals should be of high purity (≥98%).

  • Solvents and Buffers: Enzyme-compatible buffers (e.g., potassium phosphate, TRIS-HCl), and organic solvents for extraction (e.g., ethyl acetate, methyl tert-butyl ether).

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H), Gas Chromatography (GC) for monitoring starting material consumption, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Protocol for Pathway A

Step 1: Synthesis of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile (Prochiral Ketone)

This is a standard chemical step. The Knoevenagel condensation of 2-ethoxybenzaldehyde with cyanoacetic acid followed by decarboxylation provides the prochiral ketone substrate for the transaminase.

Step 2: Transaminase-Mediated Asymmetric Amination

This is the key stereochemistry-determining step. An (S)-selective ω-transaminase is used to convert the prochiral ketone into the corresponding chiral amine.[15][28]

ParameterRecommended ValueRationale
Enzyme (S)-selective ω-transaminaseHigh stereoselectivity for the desired (S)-enantiomer.
Substrate Conc. 50-100 g/LBalancing productivity with potential substrate inhibition.
Amine Donor Isopropylamine (IPA)Forms acetone as a byproduct, which can be removed to drive the equilibrium.[17]
Cofactor Pyridoxal-5'-phosphate (PLP)Essential for transaminase activity.[15]
pH 7.5 - 8.5Optimal for many transaminases.
Temperature 30-40 °CBalances enzyme activity and stability.
Reaction Time 12-24 hoursMonitored by HPLC for conversion.

Protocol:

  • To a temperature-controlled reactor, add potassium phosphate buffer (100 mM, pH 8.0).

  • Dissolve the prochiral ketone substrate and PLP (1 mM).

  • Add the (S)-selective ω-transaminase and isopropylamine (1.5-2.0 equivalents).

  • Maintain the reaction at 35 °C with gentle agitation.

  • Monitor the reaction progress by taking aliquots and analyzing for the formation of the chiral amine and consumption of the ketone via chiral HPLC.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., MTBE) after adjusting the pH to >10 to ensure the amine is in its free base form.

Step 3: Nitrilase-Catalyzed Conversion to Amide

The resulting chiral nitrile is converted to the final propanamide. This can be achieved using a nitrile hydratase or a nitrilase under conditions that favor amide formation.[29]

Protocol:

  • The purified (S)-3-Amino-3-(2-ethoxyphenyl)propanenitrile is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • A whole-cell biocatalyst containing a nitrile hydratase (e.g., Rhodococcus rhodochrous) or a purified nitrilase is added.[19]

  • The reaction is incubated at 25-30 °C.

  • The formation of the amide is monitored by HPLC.

  • Upon completion, the product is isolated by extraction and crystallization.

Protocol for Pathway B

Step 1: Synthesis of 2-(2-Ethoxyphenyl)malononitrile

This is a chemical step involving the Knoevenagel condensation of 2-ethoxybenzaldehyde with malononitrile.

Step 2: Nitrilase-Mediated Enantioselective Hydrolysis

An (S)-selective nitrilase is used to hydrolyze one of the two nitrile groups of the prochiral dinitrile to a carboxylic acid.[30]

ParameterRecommended ValueRationale
Enzyme (S)-selective nitrilaseEnantioselective hydrolysis of one nitrile group.
Substrate Conc. 20-50 g/LSubstrate solubility may be limiting.
pH 6.0 - 7.5Optimal for many nitrilases.
Temperature 30-37 °CStandard operating temperature for mesophilic enzymes.
Reaction Time 24-48 hoursMonitored by HPLC for conversion and enantiomeric excess.

Protocol:

  • Suspend the dinitrile substrate in a phosphate buffer (100 mM, pH 7.0) with a co-solvent (e.g., 5% DMSO) if necessary to aid solubility.

  • Add the nitrilase preparation (either purified or as a whole-cell biocatalyst).[31][32][33][34][35]

  • Incubate at 35 °C with vigorous stirring.

  • Monitor the formation of the cyano-acid and its enantiomeric excess by chiral HPLC.

  • Upon achieving >99% ee, acidify the reaction mixture to pH 2-3 and extract the product with ethyl acetate.

Step 3: Chemical Reduction and Decarboxylation

The resulting cyano-acid undergoes chemical reduction of the nitrile and decarboxylation to yield the corresponding β-amino acid.

Step 4: Enzymatic Amide Bond Formation

The final step is the formation of the amide bond. This can be achieved using a lipase, which can catalyze amidation in non-aqueous media, or an ATP-dependent amide synthetase.[14][23][24]

Lipase-Mediated Amidation Protocol:

  • Dissolve the β-amino acid and an amine source (e.g., ammonium carbamate) in a non-polar organic solvent (e.g., toluene).

  • Add immobilized lipase (e.g., Novozym 435) and molecular sieves to remove water formed during the reaction.[22][25][26][36]

  • Incubate at 40-50 °C with agitation.

  • Monitor the reaction by HPLC.

  • Upon completion, filter off the enzyme and evaporate the solvent to obtain the crude product, which is then purified by crystallization.

Analytical Validation and Data Presentation

Rigorous in-process and final product analysis is critical. The following table summarizes the key analytical parameters to be monitored.

AnalysisMethodPurposeAcceptance Criteria
Starting Material Conversion HPLC/GCMonitor reaction progress>95%
Product Formation HPLCQuantify product yieldAs high as achievable
Enantiomeric Excess (ee) Chiral HPLCDetermine stereochemical purity>99% ee
Structural Confirmation ¹H NMR, ¹³C NMR, MSConfirm the identity of intermediates and final productConsistent with the expected structure

Workflow Visualization

The overall experimental workflow, from enzyme selection to final product analysis, is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_biocat Biocatalysis cluster_downstream Downstream Processing cluster_analysis Final Analysis EnzymeScreening Enzyme Screening & Selection Bioreaction Enzymatic Reaction EnzymeScreening->Bioreaction SubstratePrep Substrate Synthesis (Chemical) SubstratePrep->Bioreaction Monitoring In-Process Monitoring (HPLC/GC) Bioreaction->Monitoring Extraction Product Extraction Bioreaction->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification FinalAnalysis Purity & ee Determination (Chiral HPLC) Purification->FinalAnalysis StructureConfirm Structural Confirmation (NMR, MS) FinalAnalysis->StructureConfirm

Caption: General experimental workflow for biocatalytic synthesis.

Conclusion

The biocatalytic routes presented in this application note offer sustainable and efficient alternatives to traditional chemical methods for the synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. By leveraging the inherent selectivity of enzymes like transaminases and nitrilases, these protocols can deliver the target molecule with high optical purity and in good yields. The choice between Pathway A and Pathway B will depend on factors such as enzyme availability, substrate compatibility, and overall process economics. These methodologies provide a solid foundation for further process development and scale-up in a pharmaceutical manufacturing setting.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the chiral integrity of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide during experimental workup. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of preventing racemization in this valuable chiral building block.

Introduction: The Challenge of Stereochemical Purity

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral molecule whose biological activity is intrinsically linked to its specific three-dimensional structure. The stereocenter, a benzylic amine, is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers. This loss of stereochemical purity can have profound consequences in drug development, potentially leading to reduced efficacy, altered pharmacological profiles, or unforeseen toxicities. This guide is designed to provide you with the foundational knowledge and practical protocols to mitigate the risk of racemization during the critical workup phase of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide?

A: Racemization is the process by which a chiral molecule converts into a mixture of equal parts of both of its enantiomers, resulting in a loss of optical activity. For (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, the chiral center is the carbon atom bonded to the amino group and the 2-ethoxyphenyl group. This carbon is benzylic, meaning it is adjacent to a phenyl ring. The primary concern is that the proton on this chiral carbon is somewhat acidic and can be removed under certain conditions to form a planar, achiral carbanion intermediate. This intermediate can then be re-protonated from either side with equal probability, leading to a mixture of the (S) and (R) enantiomers.[1] The biological activity of many pharmaceuticals is dependent on a specific enantiomer, so maintaining enantiomeric purity is critical.

Q2: What are the primary factors that can induce racemization during workup?

A: The main culprits that can promote racemization of chiral amines and related compounds are:

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the removal of the proton at the chiral center.[1]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.

  • Solvent Choice: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.

  • Prolonged Exposure: The longer the compound is exposed to harsh conditions, the greater the risk of racemization.

Q3: Which specific step in a typical workup process poses the highest risk of racemization?

A: The highest risk of racemization typically occurs during aqueous workup steps that involve significant pH adjustments. For example, quenching a reaction with a strong acid or base, or performing liquid-liquid extractions where the pH of the aqueous layer is shifted to partition the amine into either the organic or aqueous phase, are particularly high-risk procedures.

Troubleshooting Guide: Preventing Racemization in Practice

This section provides solutions to common problems encountered during the workup of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Problem 1: Loss of enantiomeric excess (e.e.) after aqueous workup and extraction.

Underlying Cause: This is often due to the use of strong acids or bases to adjust the pH of the aqueous layer during extraction. For instance, using a strong base like NaOH to deprotonate the ammonium salt and extract the free amine into an organic solvent can lead to racemization.

Solution: Employ a Buffered System or a Mild Base

Instead of using strong bases, consider using a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any residual acid and free the amine. These weaker bases are less likely to promote the formation of the planar carbanion intermediate.

dot

G cluster_0 Standard Workup cluster_1 Recommended Workup Reaction Mixture Reaction Mixture Quench with Strong Base (e.g., NaOH) Quench with Strong Base (e.g., NaOH) Reaction Mixture->Quench with Strong Base (e.g., NaOH) Extraction Extraction Quench with Strong Base (e.g., NaOH)->Extraction Racemized Product Racemized Product Extraction->Racemized Product Reaction_Mixture_2 Reaction Mixture Quench with Mild Base (e.g., NaHCO3) Quench with Mild Base (e.g., NaHCO3) Reaction_Mixture_2->Quench with Mild Base (e.g., NaHCO3) Extraction_2 Extraction Quench with Mild Base (e.g., NaHCO3)->Extraction_2 Enantiopure Product Enantiopure Product Extraction_2->Enantiopure Product

Caption: Comparison of standard vs. recommended workup protocols.

Experimental Protocol: Racemization-Minimizing Extractive Workup

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential racemization.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with gentle stirring until the pH of the aqueous layer is between 8 and 9. Avoid strongly basic conditions.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction quickly and repeat 2-3 times to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Problem 2: Racemization observed after purification by column chromatography.

Underlying Cause: Racemization on silica gel can occur if the silica is slightly acidic or if the elution solvent contains basic modifiers like triethylamine in high concentrations for extended periods.

Solution: Neutralize Silica Gel and Use Appropriate Solvents

If you suspect the acidity of the silica gel is an issue, you can use deactivated or neutralized silica gel.

Protocol for Neutralizing Silica Gel:

  • Prepare a slurry of silica gel in the desired eluent system.

  • Add 1% triethylamine (or another suitable base) to the slurry and stir for 15-20 minutes.

  • Pack the column with the neutralized slurry.

  • Equilibrate the column with the mobile phase containing a small amount of the same base (e.g., 0.1-0.5% triethylamine) to maintain the neutral environment.

Solvent Selection for Chromatography:

Solvent SystemSuitability for Chiral AminesRationale
Dichloromethane/MethanolGoodA common choice, often with a small amount of ammonium hydroxide or triethylamine to prevent peak tailing.
Ethyl Acetate/HexanesModerateCan be effective, but may require a basic modifier to improve peak shape.
AcetonitrileGoodA polar aprotic solvent that can be a good choice for polar amines.
Problem 3: Degradation or racemization during solvent removal.

Underlying Cause: Applying excessive heat during rotary evaporation can provide the energy for racemization.

Solution: Low-Temperature Solvent Removal

Always remove solvents under reduced pressure at a minimal temperature. A water bath temperature of 30-40 °C is generally recommended. For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent is appropriate (e.g., water, dioxane).

Visualizing the Mechanism of Racemization

The following diagram illustrates the proposed mechanism for base-catalyzed racemization of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

dot

G cluster_0 Racemization Pathway S_Enantiomer (S)-Enantiomer (Chiral) TransitionState1 Deprotonation S_Enantiomer->TransitionState1 Carbanion Planar Carbanion (Achiral Intermediate) TransitionState1->Carbanion + B: Carbanion->S_Enantiomer + HB TransitionState2 Reprotonation Carbanion->TransitionState2 R_Enantiomer (R)-Enantiomer (Chiral) TransitionState2->R_Enantiomer + HB

Caption: Proposed mechanism of base-catalyzed racemization.

Analytical Confirmation of Enantiomeric Purity

It is crucial to monitor the enantiomeric excess (e.e.) of your material throughout the workup and purification process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Recommended Chiral HPLC Conditions (General Starting Point):

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.) is often effective for separating enantiomers of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is a good starting point. A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid for acidic conditions) may be needed to improve peak shape and resolution.

  • Detection: UV detection is typically suitable, monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

References

  • García-Ramos, Y., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5727. [Link]

  • Kemp, D. S. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

Sources

Technical Support Center: Purification of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this chiral amino amide. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and enantiomeric excess in your preparations.

Introduction: The Criticality of Purity

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral building block of significant interest in pharmaceutical development. The stereochemical integrity and overall purity of this intermediate are paramount, as even minor impurities can impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1][2] This guide will navigate the common pitfalls in purification and provide robust solutions grounded in established chemical principles.

Part 1: Troubleshooting Purification Challenges

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield After Initial Work-up and Crystallization

Question: "I've completed the synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, but after the initial extraction and attempting crystallization, my yield is significantly lower than expected. What could be the cause, and how can I improve it?"

Answer:

Low yield after initial purification steps is a common issue that can often be traced back to several factors during the work-up and crystallization.

Potential Causes & Solutions:

  • Incomplete Extraction: The amphiphilic nature of your product (containing both a basic amine and a polar amide) can lead to partitioning issues.

    • Scientific Rationale: The protonated amine group at acidic pH will be highly water-soluble, while the free base form is more soluble in organic solvents. During extraction, an incorrect pH can cause your product to remain in the aqueous layer.

    • Troubleshooting Steps:

      • Ensure the pH of the aqueous layer is sufficiently basic (pH 9-11) during extraction with an organic solvent like dichloromethane or ethyl acetate to ensure the amine is in its free base form.

      • Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than a single large volume extraction to maximize recovery.

      • If you suspect emulsion formation, adding a small amount of brine can help to break it.

  • Suboptimal Crystallization Solvent System: The choice of solvent is critical for efficient crystallization.[3]

    • Scientific Rationale: An ideal crystallization solvent will dissolve the crude product at an elevated temperature but have poor solubility at lower temperatures, allowing for the selective precipitation of the desired compound while impurities remain in the mother liquor.

    • Troubleshooting Steps:

      • Solvent Screening: If you are unsure of the best solvent, perform small-scale solubility tests. Good single solvents for amides often include polar options like ethanol, acetone, or acetonitrile.[3] You can also explore solvent/anti-solvent systems.

      • Example Protocol for Solvent Screening:

        • Place a small amount of your crude product (10-20 mg) into several test tubes.

        • Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) to each tube at room temperature. Observe solubility.

        • If insoluble, gently heat the mixture. A good solvent will dissolve the compound upon heating.

        • Allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

      • For (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, consider the following systems:

        • Isopropanol/Heptane

        • Ethyl Acetate/Hexane

        • Toluene

  • Precipitation as an Oil: The product may "oil out" instead of forming crystals if the solution is supersaturated or cools too quickly.

    • Troubleshooting Steps:

      • Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.

      • Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal from a previous successful crystallization if available.

Issue 2: Presence of Diastereomeric Impurity (Incorrect Enantiomer)

Question: "My chiral HPLC analysis shows the presence of the undesired (R)-enantiomer in my batch of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. How can I remove it?"

Answer:

The presence of the opposite enantiomer is a critical issue, as it can be difficult to remove due to identical physical properties, except for its interaction with a chiral environment.

Potential Causes & Solutions:

  • Racemization During Synthesis or Work-up: Harsh reaction conditions (strong acid or base, high temperatures) can cause epimerization at the chiral center.[4]

    • Preventative Measures:

      • Review your synthetic protocol for any harsh steps. If possible, use milder reagents and lower reaction temperatures.

      • Maintain careful pH control during aqueous work-up, avoiding prolonged exposure to extreme pH.

  • Purification Strategy: Chiral Chromatography

    • Scientific Rationale: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation.[1][2][][6] Polysaccharide-based CSPs are often effective for separating chiral amines and their derivatives.[7]

    • Experimental Protocol: Chiral HPLC Method Development

      • Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose backbone derivatized with phenylcarbamates.

      • Mobile Phase Screening:

        • Normal Phase: A common starting point is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[6] Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound, diethylamine for a basic compound) can improve peak shape.

        • Reversed Phase: For more polar compounds, a mobile phase of acetonitrile or methanol with water or a buffer can be used.[8]

      • Optimization: Adjust the ratio of the mobile phase components to optimize the separation (resolution) and reduce the run time.

      • Scale-up: Once an analytical method is established, it can be scaled up to preparative chromatography to isolate the pure (S)-enantiomer.[]

Parameter Starting Conditions for Chiral HPLC Screening
Column Cellulose or Amylose-based CSP (e.g., CHIRALCEL® OD-H, Lux® Cellulose-3)
Mobile Phase Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm

A representative table for initial screening conditions.

Issue 3: Persistent Impurities Observed by ¹H NMR and LC-MS

Question: "After crystallization, I still see some minor peaks in my ¹H NMR and my LC-MS shows a persistent impurity with a similar mass. What could this be and how do I get rid of it?"

Answer:

Persistent impurities often have polarities and solubilities similar to the desired product, making them difficult to remove by crystallization alone.

Potential Impurities & Purification Strategies:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-ethoxybenzaldehyde or related starting materials.

  • By-products from Synthesis: These can be numerous and route-dependent. For example, if a protecting group was used, you might have incompletely deprotected material.[9]

  • Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the corresponding carboxylic acid. The amine group can also be prone to oxidation.[9]

Purification Workflow:

If crystallization is insufficient, a multi-step purification approach is necessary.

Caption: Multi-step purification workflow for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Experimental Protocol: Flash Column Chromatography

  • Scientific Rationale: Silica gel chromatography separates compounds based on their polarity. By carefully selecting a mobile phase (eluent), you can encourage the desired product to move down the column at a different rate than the impurities.

  • Steps:

    • Determine the Rf value: Run a thin-layer chromatography (TLC) plate of your crude material using a solvent system such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. The ideal solvent system will give your product an Rf value of approximately 0.3.

    • Prepare the column: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., Hexane).

    • Load the sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

    • Elute: Run the mobile phase through the column, collecting fractions.

    • Analyze fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to store (S)-3-Amino-3-(2-ethoxyphenyl)propanamide to prevent degradation? A1: Store the compound in a tightly sealed container, protected from light and moisture, at 2-8°C.[10] The amine functionality can be susceptible to oxidation and the amide can be sensitive to hydrolysis, so inert atmosphere (nitrogen or argon) is recommended for long-term storage.

Q2: My compound appears as a white solid. What is its expected melting point? A2: While the exact melting point for this specific compound is not widely published, related N-substituted 3-phenylpropanamides are reported as white solids with melting points ranging from 59-168 °C, depending on the substitution.[11] It is crucial to record the melting point of your purified batches as a measure of purity; a sharp melting point range is indicative of high purity.

Q3: Can I use ¹H NMR to determine the enantiomeric excess (e.e.)? A3: Generally, no. Standard ¹H NMR cannot distinguish between enantiomers as they are chemically equivalent in a non-chiral environment. To determine e.e., you must use a chiral technique. Chiral HPLC is the gold standard for this.[1][7] In some specific cases, a chiral solvating agent can be added to the NMR sample to induce a chemical shift difference between the enantiomers, but this is a more advanced technique and requires careful validation.

Q4: How can I confirm the absolute stereochemistry of my final product? A4: While chiral HPLC can confirm the enantiomeric purity, it does not inherently determine the absolute stereochemistry unless you have an authentic standard of the (S)-enantiomer to compare retention times. To definitively confirm the (S)-configuration, you would need to use techniques such as X-ray crystallography on a suitable crystal or compare its optical rotation to a literature value if one is available.

Q5: I am having trouble with my compound streaking on the TLC plate. What can I do? A5: Streaking on TLC is often due to the basic nature of the amine group interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount (0.5-1%) of a base, such as triethylamine or ammonia solution, to your eluent. This will neutralize the acidic sites on the silica and lead to better spot shape.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Retrieved from [Link]

  • Classification of Impurities in Synthetic Peptide Drugs. (2023). Retrieved from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. Retrieved from [Link]

Sources

Resolving low enantiomeric excess in beta-amino amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral β-amino amides. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high enantiomeric excess (e.e.) in their synthetic routes. Here, we address common issues with in-depth explanations and provide actionable troubleshooting guides based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've performed an asymmetric synthesis of a β-amino amide, but the enantiomeric excess is disappointingly low. What are the likely causes and how can I improve it?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The root cause often lies in suboptimal reaction conditions that fail to create a sufficiently large energy difference between the diastereomeric transition states leading to the two enantiomers. Let's break down the key factors to investigate.

Potential Cause 1: Suboptimal Catalyst Performance

The choice and handling of the catalyst are paramount for achieving high enantioselectivity.

  • Troubleshooting Steps:

    • Catalyst Selection: The catalyst must be well-suited for the specific reaction type (e.g., Mannich reaction, aza-Michael addition). Chiral phosphoric acids, for instance, have proven effective in dynamic kinetic resolutions for β-amino amide synthesis.[1][2] For other transformations, various organocatalysts or metal complexes might be more appropriate.[3][4]

    • Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction (the non-catalyzed, non-enantioselective pathway). Conversely, excessive loading can sometimes lead to the formation of less active catalyst aggregates. It is crucial to optimize the catalyst loading, typically ranging from 1 to 10 mol%.

    • Catalyst Purity and Activation: Ensure the catalyst is of high purity and, if necessary, properly activated according to the supplier's protocol or literature procedures. Impurities can poison the catalyst or promote side reactions.

    • Catalyst Decomposition: Some catalysts are sensitive to air, moisture, or prolonged reaction times at elevated temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure anhydrous solvents are used.

Potential Cause 2: Inappropriate Solvent Choice

The solvent plays a critical role in modulating catalyst activity and the stability of the transition states.

  • Troubleshooting Steps:

    • Solvent Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. For example, in a study on the aza-Cope rearrangement, changing the solvent from chloroform to cyclopentyl methyl ether (CPME) increased the stereoselectivity.[1] It is advisable to screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, CPME).

    • Solvent Purity: Always use high-purity, anhydrous solvents. Trace amounts of water or other impurities can interfere with the catalyst.

Potential Cause 3: Incorrect Reaction Temperature

Temperature directly influences the reaction kinetics and the energy difference between the diastereomeric transition states.

  • Troubleshooting Steps:

    • Lowering the Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity by amplifying the small energy differences between the transition states. However, this often comes at the cost of a slower reaction rate.

    • Temperature Optimization: A temperature screen is highly recommended. In some cases, elevating the temperature can increase the reaction rate with minimal loss of stereoselection.[1]

Experimental Protocol: Screening Reaction Conditions to Optimize Enantiomeric Excess

  • Setup: In parallel reaction vials, set up the reaction with your starting materials and a fixed amount of catalyst.

  • Variable Screening: Systematically vary one parameter at a time (e.g., solvent, temperature, catalyst loading) while keeping others constant.

  • Analysis: After a set reaction time, quench the reactions and analyze the enantiomeric excess of the product using a suitable chiral chromatography method (e.g., HPLC or GC).[5]

  • Optimization: Identify the conditions that provide the highest enantiomeric excess and then proceed with further optimization of other parameters around this new set point.

Question 2: My reaction is producing a mixture of diastereomers with low diastereoselectivity. How can I improve this?

Low diastereoselectivity in reactions that form two new stereocenters indicates that the catalyst and reaction conditions are not effectively controlling the facial selectivity of the attack on the prochiral substrate.

Potential Cause 1: Poor Facial Selectivity

The catalyst may not be creating a sufficiently biased chiral environment to favor the formation of one diastereomer over the other.

  • Troubleshooting Steps:

    • Catalyst Structure: The steric and electronic properties of the catalyst are crucial. Consider screening a library of catalysts with different chiral backbones or substituents to find one that provides better facial discrimination.

    • Substrate-Catalyst Matching: The "best" catalyst is often substrate-dependent. A catalyst that works well for one substrate may not be optimal for another.

Potential Cause 2: Product Epimerization

The desired diastereomer may be forming initially but then epimerizing under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Time: Monitor the diastereomeric ratio over time. If it decreases after reaching a maximum, this suggests product epimerization. In such cases, shorter reaction times are preferable.

    • Base/Acid Sensitivity: The presence of acidic or basic species can promote epimerization. If possible, use a non-basic or non-acidic workup procedure. In some cases, the addition of a mild acid or base scavenger to the reaction mixture can be beneficial. Some reactions show that product diastereomers can interconvert in the presence of a catalytic amount of a base like DBU.[6]

Potential Cause 3: Kinetic vs. Thermodynamic Control

The observed diastereomeric ratio may be a result of thermodynamic equilibration rather than kinetic control.

  • Troubleshooting Steps:

    • Temperature: Lowering the reaction temperature will favor the kinetically controlled product.

    • Crystallization-Induced Diastereomer Transformation: In some cases, if one diastereomer is significantly less soluble, it may crystallize out of solution, shifting the equilibrium towards its formation. This phenomenon, known as a crystallization-induced diastereomer transformation (CIDT), can be exploited to obtain high diastereoselectivity.[6]

Question 3: I am struggling with the purification of my β-amino amide, and I'm losing a significant amount of product. What are the best purification strategies?

The purification of β-amino amides can be challenging due to their polarity and potential for decomposition on certain stationary phases.

Troubleshooting Guide for Purification

Problem Potential Cause Suggested Solution
Low recovery from silica gel chromatography The polar amide and amine functionalities can lead to strong adsorption on acidic silica gel, causing tailing and product loss.1. Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to neutralize the acidic sites on the silica.[7] 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
Product decomposition during purification Amides can be sensitive to acidic or basic conditions, which may be present in the stationary phase or eluent.1. Neutralize Fractions: If using an acidic or basic eluent modifier, neutralize the collected fractions immediately to prevent product degradation. 2. Avoid Harsh Conditions: Use mild eluents and avoid prolonged exposure to the stationary phase.
Difficulty separating diastereomers Diastereomers can have very similar polarities, making their separation by standard chromatography challenging.1. Optimize Eluent System: Carefully screen different solvent systems to maximize the separation factor between the diastereomers. 2. Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for separating diastereomers.[7]
Enrichment of enantiomeric excess In some cases, it may be necessary to enhance the enantiomeric excess of a partially resolved mixture.Resolution Techniques: Consider classical resolution with a chiral acid or base to form diastereomeric salts that can be separated by crystallization. Alternatively, specialized chromatographic techniques using chiral stationary phases can be employed.[8][9]

Experimental Protocol: Recrystallization for Purification and Diastereomeric Enrichment

  • Solvent Screening: Dissolve a small amount of the crude product in various solvents at elevated temperatures and allow them to cool slowly. Identify a solvent or solvent mixture in which the desired diastereomer has low solubility at room temperature while the undesired diastereomer remains in solution.

  • Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the hot solvent identified in step 1.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Analyze the purity and diastereomeric ratio of the recrystallized material.

Visualizing Key Processes

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed catalyst Investigate Catalyst Performance start->catalyst solvent Evaluate Solvent Effects start->solvent temp Optimize Reaction Temperature start->temp cat_choice Screen Different Catalysts catalyst->cat_choice cat_load Optimize Catalyst Loading catalyst->cat_load cat_purity Check Catalyst Purity/Activity catalyst->cat_purity sol_polarity Screen Solvents of Varying Polarity solvent->sol_polarity sol_purity Ensure Anhydrous Conditions solvent->sol_purity temp_lower Lower Reaction Temperature temp->temp_lower temp_screen Perform Temperature Screen temp->temp_screen purification Consider Post-Reaction Enrichment success High Enantiomeric Excess Achieved purification->success cat_choice->purification cat_load->purification cat_purity->purification sol_polarity->purification sol_purity->purification temp_lower->purification temp_screen->purification

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

Generalized Catalytic Cycle for Asymmetric Synthesis

G Catalyst Chiral Catalyst Intermediate Diastereomeric Transition States (TS1 and TS2) Catalyst->Intermediate + Substrate Substrate Substrate(s) Product Enantioenriched Product Intermediate->Product ΔG(TS1) < ΔG(TS2) Release Product Release Product->Release Release->Catalyst Catalyst Regeneration

Caption: A simplified representation of a catalytic cycle in asymmetric synthesis.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

  • Tse, M. L., et al. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society. [Link]

  • Wei, J., et al. (2023). Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. Nature Chemistry. [Link]

  • Kumar, A., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Molecules. [Link]

  • Singh, P. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Li, S., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Schrems, M. G., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Tse, M. L., et al. (2016). Asymmetric Synthesis of β‑Amino Amides by Catalytic Enantioconvergent 2‑Aza-Cope Rearrangement. ACS Figshare. [Link]

  • Singh, P. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Chen, J., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]

  • Wei, J., et al. (2023). Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. PubMed. [Link]

  • R-Alla, A., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • Anonymous. (2016). Mannich condensation reaction problems? ResearchGate. [Link]

  • Anonymous. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Zhang, Y., et al. (2022). Proposed mechanism of the exchange of β-amino amide: (A) (retro) aza-Michael addition and (B) transamidation via two possible pathways. ResearchGate. [Link]

  • Kaur, H., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • R-Alla, A., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ResearchGate. [Link]

  • Al-Jubouri, H. R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]

  • Metrano, A. J., et al. (2022). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society. [Link]

  • Extance, A. (2018). Double umpolung approach to amino amide synthesis. Chemistry World. [Link]

  • Misale, A., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. [Link]

  • Miller, C. A., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry. [Link]

  • D'Acunha, V. S., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. [Link]

  • Malytska, I., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Azimi, S., et al. (2020). Synthesis of β-Amino Acids via Catalyst- and Solvent-Free Aza-Michael Reaction. ACS Omega. [Link]

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Validation & Comparative

A Comprehensive Guide to the Stereochemical Characterization of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide and its Analogs via Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules such as (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, a compound of interest in medicinal chemistry, the specific optical rotation is a fundamental property that confirms the enantiomeric purity and absolute configuration of a synthesized batch. This guide provides an in-depth exploration of the principles and methodologies for measuring this crucial parameter, offering a comparative framework and actionable protocols for researchers in the field.

The therapeutic potential of a chiral drug is often confined to a single enantiomer, with its mirror image (distomer) being inactive or, in some cases, eliciting undesirable or toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. Optical rotation measurement, a form of polarimetry, stands as a cornerstone technique for this purpose. It is a non-destructive method that provides a macroscopic measure of the net effect of a chiral molecule on plane-polarized light.[1][2] The specific rotation, a standardized value, is an intrinsic physical constant of a chiral compound, analogous to its melting point or boiling point.[3]

This guide will delve into the causality behind the experimental choices in polarimetry, present a framework for comparing specific optical rotation data, and provide a self-validating, step-by-step protocol for its determination.

Comparative Analysis of Chiral Amines and Amides

For comparative purposes, we can examine a structurally related chiral amine, (S)-(-)-α-methylbenzylamine. The extensive characterization of this compound in various solvents highlights the profound impact of the medium on the observed rotation, a key consideration for developing robust analytical methods.[4]

CompoundSpecific Rotation ([α])Conditions
(S)-3-Amino-3-(2-ethoxyphenyl)propanamide Data not currently published. This guide provides the methodology to determine this value.To be determined experimentally.
(S)-(-)-α-Methylbenzylamine Varies significantly with solvent. For example, values can be correlated with solvent acidity and polarity/polarizability.[4]Measured in 39 different solvents at various concentrations.[4]
(S)-Ibuprofen +54.5°Methanol[5][6]
(S)-Alanine +1.8°5 M HCl[5]

This table illustrates how specific rotation data is presented and underscores the importance of reporting the experimental conditions. The value for the target compound is what a researcher would aim to determine using the protocol below.

Experimental Protocol for the Determination of Specific Optical Rotation

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained specific rotation value.

Principle of Polarimetry

Chiral molecules possess the ability to rotate the plane of polarized light.[7] A polarimeter measures the angle of this rotation. The specific rotation ([α]) is calculated from the observed rotation (α) using the Biot equation:[5]

[α]λT = α / (l × c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[7]

Instrumentation and Materials
  • Polarimeter: Calibrated and capable of measurement at the sodium D-line (589 nm).

  • Polarimeter sample tube: Of known path length (e.g., 1 dm).

  • Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.

  • Analytical balance: Calibrated, with a readability of at least 0.1 mg.

  • Sample: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide of high purity.

  • Solvent: A suitable high-purity solvent in which the sample is soluble and stable (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can significantly influence the specific rotation.[4]

Step-by-Step Experimental Workflow
  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light output is achieved.

    • Calibrate the instrument to zero using a blank sample tube filled with the chosen solvent. This step is crucial to correct for any background rotation from the solvent or the instrument itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (e.g., 100 mg) using a calibrated analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL.

  • Measurement:

    • Rinse the polarimeter tube with a small amount of the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the filled sample tube in the polarimeter.

    • Record the observed rotation (α). Take multiple readings (at least three) and calculate the average to minimize random errors.

  • Calculation of Specific Rotation:

    • Using the Biot equation, calculate the specific rotation ([α]).

    • Report the value along with the temperature, wavelength, solvent, and concentration. For example: [α]D25 = +X.X° (c = 0.01 g/mL in methanol).

System Suitability and Validation
  • Repeatability: Perform the measurement on multiple preparations of the same sample to assess the precision of the method.

  • Linearity: If required, prepare a series of solutions of different concentrations to demonstrate that the observed rotation is proportional to the concentration.

  • Reference Standard: If a certified reference material of a known chiral compound is available, measure its specific rotation to verify the performance of the polarimeter and the operator's technique.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the specific optical rotation.

G cluster_prep Preparation cluster_inst Instrumentation cluster_meas Measurement & Calculation start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve calc_conc Calculate Concentration (c) dissolve->calc_conc fill_tube Fill Sample Tube calc_conc->fill_tube warm_up Warm up Polarimeter calibrate Calibrate with Solvent Blank warm_up->calibrate calibrate->fill_tube measure Measure Observed Rotation (α) fill_tube->measure calculate Calculate Specific Rotation [α] = α / (l × c) measure->calculate report Report [α] with Conditions calculate->report end End report->end

Caption: Workflow for determining specific optical rotation.

Conclusion

The determination of specific optical rotation is an indispensable tool in the arsenal of chemists and pharmaceutical scientists working with chiral molecules. While a published value for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide remains to be reported, the robust and validated protocol presented in this guide provides a clear pathway for researchers to ascertain this critical piece of data. By adhering to the principles of scientific integrity and meticulous experimental technique, the stereochemical identity of this and other novel chiral entities can be unambiguously established, paving the way for their further development and application.

References

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]

  • Research status of β-amino amides and our design blueprint. (2020). ResearchGate. [Link]

  • Towards Efficient Synthesis of Chiral β-Amino Amides via Organocatalysis. (2023). ResearchGate. [Link]

  • Double umpolung approach to amino amide synthesis. (2018). Chemistry World. [Link]

  • The experimental (room temperature) optical rotation (left panels), a,... (2005). ResearchGate. [Link]

  • Specific rotation. (n.d.). Wikipedia. [Link]

  • Biosynthesis of natural products containing β-amino acids. (2014). PubMed. [Link]

  • Optical Activity. (2019). Chemistry LibreTexts. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

  • Rapid room-temperature phosphorescence chiral recognition of natural amino acids. (2024). PMC. [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. [Link]

  • Optical Activity. (2023). Chemistry LibreTexts. [Link]

  • Amide rotation trajectories probed by symmetry. (n.d.). RSC Publishing. [Link]

  • Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. (n.d.). PMC. [Link]

  • Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. (2006). PubMed. [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. (2022). GSI Repository. [Link]

  • Research on chiral substances based on polarization detection array. (2026). ResearchGate. [Link]

  • Visual enantiomeric recognition of amino acid derivatives in protic solvents. (2005). PubMed. [Link]

  • Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. (2024). University of Malta. [Link]

  • Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide derivatives. (2023). PMC. [Link]

Sources

Mass spectrometry fragmentation patterns of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Characterization of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Part 1: Executive Summary & Strategic Context

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1) is a high-value chiral building block, structurally significant in the synthesis of serotonin reuptake inhibitors (SSRIs) and peptidomimetics. Its structural core—a


-amino amide with an ortho-ethoxy substituted phenyl ring—presents unique challenges in analytical validation.

In drug development, distinguishing this specific isomer from its regioisomers (e.g., para-ethoxy) and hydrolysis byproducts (e.g., the corresponding acid) is critical for regulatory compliance. Standard UV detection often fails to differentiate these isomers due to overlapping chromophores.

This guide provides a definitive ESI-MS/MS fragmentation logic to autonomously validate the identity of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, utilizing the "Ortho-Effect" as a primary diagnostic tool.

Part 2: Experimental Methodology

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the generation of stable, reproducible product ions.

Protocol: High-Resolution ESI-MS/MS Characterization

  • Sample Preparation:

    • Dissolve 1 mg of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Dilute to a final concentration of 1 µg/mL for direct infusion or LC injection.

  • Ionization Source (ESI+):

    • Mode: Positive Ion Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage preserves the protonated molecular ion).

    • Source Temp: 120°C.

  • Collision-Induced Dissociation (CID):

    • Gas: Argon or Nitrogen.

    • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile losses (NH

      
      ) and skeletal rearrangements.
      

Part 3: Fragmentation Mechanics & Analysis

The protonated molecular ion [M+H]


  is observed at m/z 209.13  (Calculated for C

H

N

O

).
Primary Fragmentation Channels

The fragmentation of


-amino amides is dominated by neutral losses driven by the protonated amine and the amide functionality.
  • Channel A: Deamination (Loss of NH

    
    , -17 Da) 
    
    • Mechanism:[1][2][3][4][5] Protonation of the primary amine at the

      
      -position facilitates the elimination of ammonia, generating a resonance-stabilized cinnamoyl-type cation.
      
    • Transition: m/z 209

      
      m/z 192 .
      
  • Channel B: The "Ortho-Effect" (Diagnostic Pathway)

    • Mechanism:[1][2][3][4][5] The ortho-ethoxy group is sterically positioned to interact with the side chain. A specific hydrogen transfer (likely from the

      
      -carbon or amide) to the ethoxy oxygen facilitates the loss of Ethanol (C
      
      
      
      H
      
      
      OH, 46 Da)
      or Ethylene (28 Da) followed by water.
    • Significance: This pathway is sterically forbidden in the para-isomer, making it the primary differentiator .

    • Transition: m/z 192

      
      m/z 146  (Cyclized Indenone derivative).
      
  • Channel C: Benzylic Cleavage

    • Mechanism:[1][2][3][4][5] Cleavage of the C(

      
      )-C(
      
      
      
      ) bond yields the ethoxy-substituted benzyl cation.
    • Transition: m/z 209

      
      m/z 135  (Ethoxybenzyl cation).
      
Comparative Analysis: Target vs. Impurities

The following table contrasts the target molecule with its most common impurities.

Table 1: Diagnostic Ion Comparison

CompoundStructure TypePrecursor [M+H]+Key Fragment 1 (Base Peak)Key Fragment 2 (Diagnostic)Differentiator
(S)-3-Amino-3-(2-ethoxyphenyl)propanamide Target (Ortho) 209.1 192.1 (-NH

)
146.1 (Ortho-Cyclization) High abundance of m/z 146
(S)-3-Amino-3-(4-ethoxyphenyl)propanamidePara-Isomer209.1192.1 (-NH

)
135.1 (Benzylic Cation)Absence of m/z 146; Dominant m/z 135
3-Amino-3-(2-ethoxyphenyl)propanoic acidHydrolysis Impurity210.1193.1 (-NH

)
147.1 (-H

O + CO)
Precursor shift (+1 Da); Loss of H

O vs NH

Part 4: Visualization of Pathways

The following diagrams illustrate the mechanistic pathways described above.

Figure 1: ESI-MS/MS Fragmentation Tree

FragmentationTree Parent [M+H]+ m/z 209.13 (Parent) Deam [M+H - NH3]+ m/z 192.10 (Cinnamoyl Cation) Parent->Deam - NH3 (17 Da) Benzyl [Ethoxybenzyl]+ m/z 135.08 Parent->Benzyl Benzylic Cleavage AmideLoss [M+H - CONH2]+ m/z 165.11 Parent->AmideLoss - CONH2 (44 Da) Ortho [M+H - NH3 - EtOH]+ m/z 146.06 (Indenone-like) Deam->Ortho Ortho-Effect (- EtOH) Deam->Benzyl - C2H2NO

Caption: Fragmentation tree highlighting the primary deamination pathway and the ortho-specific cyclization channel.

Figure 2: The "Ortho-Effect" Mechanism

OrthoEffect State1 Precursor (m/z 192) Proximity of Ethoxy O and C-C Double Bond State2 Hydrogen Transfer (Facilitated by Ortho pos.) State1->State2 Steric Alignment State3 Elimination of Ethanol (Neutral Loss 46 Da) State2->State3 Rearrangement Result Diagnostic Ion m/z 146 State3->Result Cyclization

Caption: Mechanistic flow of the "Ortho-Effect" enabling the differentiation of the target from its para-isomer.

Part 5: References

  • Fundamental Fragmentation of Amides:

    • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

    • Source: Royal Society of Chemistry (RSC) Advances.

    • URL:[Link]

  • Ortho-Effect in Mass Spectrometry:

    • Title: Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.

    • Source: ChemRxiv / University of Amsterdam.

    • URL:[Link][5][6]

  • Beta-Amino Acid Characterization:

    • Title: Mass Spectrometric Characterization of Beta-Amino Acids and Their Derivatives.

    • Source: Journal of Mass Spectrometry (Wiley).

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups and structural features. This guide provides an in-depth analysis of the characteristic IR absorption peaks for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, a molecule of interest in medicinal chemistry. By dissecting its constituent functional groups—a primary amide, a primary amine, an aromatic ether, and an ortho-disubstituted benzene ring—we will construct a theoretical IR spectrum. This guide will further compare these expected absorptions with those of a structurally related compound, 3-amino-3-phenylpropanamide, offering a framework for spectral interpretation and quality assessment.

The Molecular Architecture and its Vibrational Fingerprint

The structure of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide presents a fascinating interplay of functional groups, each contributing distinct vibrational modes that are detectable by IR spectroscopy. Understanding these individual contributions is paramount to interpreting the full spectrum of the molecule.

Figure 1: Molecular Structure of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide with key functional groups highlighted.

Predicted Infrared Absorption Peaks

Based on the functional groups present, we can predict the characteristic absorption bands for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. These predictions are derived from established correlation tables and serve as a theoretical benchmark.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) ** Intensity Notes
Primary Amine (R-NH₂) & Primary Amide (R-CO-NH₂) **N-H Stretch3400 - 3100Medium - StrongTwo or more bands expected due to symmetric and asymmetric stretching of both NH₂ groups. Hydrogen bonding can cause broadening.[1][2][3][4][5]
Primary Amide C=O Stretch (Amide I)1690 - 1630StrongThis is a very characteristic and intense absorption. Its position can be influenced by hydrogen bonding.[3][6][7]
Primary Amine & Primary Amide N-H Bend (Scissoring)1650 - 1580MediumMay overlap with the Amide I band, particularly in solid-state spectra.[1][2][6]
Aromatic Ring C=C-C Stretch1600 - 1450Medium - WeakA series of peaks is expected in this region, characteristic of the aromatic skeleton.[8][9]
Primary Amide C-N Stretch~1400MediumThis peak can sometimes be difficult to assign definitively due to its location in the fingerprint region.[1]
Aromatic Ether (Ar-O-R) Asymmetric C-O-C Stretch1275 - 1200StrongA key indicator for the presence of the ethoxy group on the aromatic ring.
Aromatic Ether (Ar-O-R) Symmetric C-O-C Stretch1075 - 1020MediumThe second characteristic C-O stretching band.
Ortho-disubstituted Benzene C-H Out-of-Plane Bend770 - 735StrongA strong absorption in this region is a reliable indicator of 1,2-disubstitution on the benzene ring.[10][11][12]
Alkyl C-H C-H Stretch3000 - 2850MediumArising from the ethoxy and propanamide alkyl chains.
Aromatic C-H C-H Stretch3100 - 3000Weak - MediumTypically observed just above 3000 cm⁻¹.[9]

Comparative Analysis: The Utility of a Reference Compound

While predicting the IR spectrum provides a solid foundation, a comparative analysis with a known, structurally similar compound is invaluable for confirming peak assignments and assessing sample purity. An ideal reference compound would be 3-amino-3-phenylpropanamide . This molecule shares the core α-amino-propanamide structure but lacks the 2-ethoxy substituent.

By comparing the spectrum of our target molecule with that of 3-amino-3-phenylpropanamide, we would expect to see:

  • Similarities: The characteristic peaks for the primary amide (N-H stretches, Amide I, and N-H bend) and the primary amine (N-H stretches and N-H bend) should be present in both spectra, albeit with potential minor shifts due to the electronic influence of the ethoxy group.

  • Key Differences: The spectrum of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide will uniquely feature:

    • Strong C-O stretching bands for the aromatic ether around 1250 cm⁻¹ and 1050 cm⁻¹.

    • A distinct C-H out-of-plane bending pattern indicative of ortho-disubstitution (around 750 cm⁻¹), whereas 3-amino-3-phenylpropanamide would show a pattern characteristic of a monosubstituted benzene ring (typically two bands around 770-730 cm⁻¹ and 710-690 cm⁻¹).

The absence of peaks corresponding to potential starting materials, such as 2-ethoxyaniline, would be a strong indicator of the purity of the final compound. The gas-phase IR spectrum of 2-ethoxyaniline shows characteristic N-H stretching bands and aromatic C-H and C=C vibrations that can be used for this purpose.[13][14]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample

The following protocol outlines the preparation of a solid sample for FTIR analysis using the KBr pellet method. This technique is widely used for its ability to produce high-quality spectra of solid materials.

Materials:

  • (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (sample)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with a die set

  • Spatula

  • Analytical balance

cluster_protocol KBr Pellet Preparation Workflow start Start weigh_sample Weigh ~1-2 mg of sample start->weigh_sample weigh_kbr Weigh ~100-200 mg of KBr start->weigh_kbr mix_grind Add sample to KBr and grind to a homogenous mixture weigh_sample->mix_grind grind_kbr Grind KBr to a fine powder weigh_kbr->grind_kbr grind_kbr->mix_grind load_die Load the mixture into the pellet die mix_grind->load_die press_pellet Apply pressure (8-10 tons) to form a transparent pellet load_die->press_pellet acquire_spectrum Acquire FTIR spectrum press_pellet->acquire_spectrum end End acquire_spectrum->end

Figure 2: Workflow for preparing a KBr pellet for FTIR analysis.

Procedure:

  • Sample and KBr Preparation: In a dry environment, weigh approximately 1-2 mg of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide and 100-200 mg of dry, FTIR-grade KBr. The exact ratio can be adjusted to achieve a final pellet with good transparency.

  • Grinding: First, grind the KBr in the agate mortar to a fine, consistent powder. This minimizes scattering of the IR radiation.

  • Mixing: Add the weighed sample to the KBr in the mortar. Grind the mixture thoroughly for several minutes until it appears homogenous. The goal is to disperse the sample particles evenly within the KBr matrix.

  • Pellet Formation: Transfer the homogenous powder to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the resulting pellet from the die. It should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, the presence of moisture, or an incorrect sample-to-KBr ratio, and a new pellet should be prepared.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is good practice to run a background spectrum of a pure KBr pellet to subtract any atmospheric or matrix-related absorptions.

Conclusion

The infrared spectrum of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide is rich with information, providing a unique fingerprint of its molecular structure. By systematically analyzing the expected vibrational modes of its constituent functional groups, a detailed theoretical spectrum can be constructed. This, in conjunction with a robust experimental protocol and comparison with a suitable reference compound, allows for confident structural verification and purity assessment. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize IR spectroscopy in the characterization of this and other complex organic molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Pieda, R. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 13). Amide infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Germán Torregrosa, University of Alicante. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). o-Phenetidine. Retrieved from [Link]

Sources

Benchmarking Reference Standards for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Potency Trap" in Chiral Analysis

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS 1292497-88-1) is a critical chiral building block, often serving as a key intermediate in the synthesis of serotonin transporter inhibitors or beta-amino acid derivatives.[1] In drug development, the accuracy of this molecule's analysis hinges entirely on the quality of the reference standard used.

A common pitfall in early-phase development is treating commercial "Research Grade" material as a "Primary Standard" without re-qualification.[1] This guide objectively compares the performance of Certified Reference Materials (CRM) , In-House Primary Standards , and Commercial Research Grades , demonstrating how improper standard selection can introduce a potency error of 2-5%—enough to cause Out-of-Specification (OOS) results in downstream API manufacturing.[1]

Comparative Analysis: Selecting the Right Standard

The following table contrasts the three tiers of reference standards available for this molecule. As a scientist, your choice must be dictated by the stage of development (Pre-clinical vs. Phase 1-3/Commercial).[1]

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: In-House Primary Standard Tier 3: Commercial Research Grade
Intended Use Instrument calibration, validation, dispute resolution.[1]Routine QC release testing, stability studies.[1]Early discovery screening, non-GMP synthesis.[1]
Traceability SI-traceable (NIST/BIPM).[1]Traceable to Tier 1 or fully characterized via Mass Balance.[1]Vendor CoA only (often not traceable).[1]
Purity Assignment Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents).[1]Qualified against Tier 1 via HPLC assay.[1]Area % (HPLC) often mislabeled as "Purity".[1]
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).[1]Derived from qualification data.Unknown.
Risk Profile Low.[1] Gold standard for compliance.Low/Medium.[1] Requires rigorous maintenance.[1][2][3]High. "98%" label may ignore water/salt content.[1]
Cost High (

).[1]
Medium (

).[1] High initial labor cost.[1]
Low ($).[1][4]
The "Area %" Fallacy

For (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, relying on Tier 3 standards is dangerous.[1] Commercial vendors often report purity by HPLC Area % at 210 nm.[1] This ignores:

  • Water Content: The amide moiety is hygroscopic.[1] A sample can be 99.9% pure by HPLC but only 95% potent due to absorbed water.[1]

  • Inorganic Salts: Synthesis often involves neutralization steps (e.g., HCl removal), leaving invisible salt residues.[1]

  • Counter-ions: If the material is a salt (e.g., Hydrochloride), the molecular weight correction is critical.[1]

Experimental Protocol: Chiral Purity & Potency Assay

This protocol serves as a self-validating system.[1] It uses a Polysaccharide-based Chiral Stationary Phase (CSP) which provides superior selectivity for beta-amino amides compared to crown ethers in basic conditions.[1]

Method Principles (Causality)[1]
  • Chiral Selector: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1] The carbamate linkage interacts with the amide hydrogen of the analyte via hydrogen bonding, while the aromatic rings provide

    
     interactions.[1]
    
  • Mobile Phase Additive: Diethylamine (DEA) is mandatory.[1] The primary amine on the analyte (

    
    ) is basic.[1] Without DEA, the amine interacts with residual silanols on the silica support, causing severe peak tailing (
    
    
    
    ).[1] DEA suppresses this ionization.[1]
  • Detection: UV at 210 nm (Amide

    
     transition) and 254 nm (Phenyl 
    
    
    
    ).[1]
Detailed Workflow[1]

Reagents:

  • n-Hexane (HPLC Grade)[1]

  • Ethanol (Absolute, HPLC Grade)[1]

  • Diethylamine (DEA) (>99.5%)[1]

  • Reference Standard: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (Qualified)[1][4]

Instrument Parameters:

  • Column: Chiralpak AD-H,

    
     (or equivalent Amylose-1).[1]
    
  • Mobile Phase: n-Hexane : Ethanol : DEA

    
    .[1]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Run Time: 20 minutes.

Preparation:

  • Standard Solution: Accurately weigh

    
     of Standard into a 10 mL volumetric flask. Dissolve in 
    
    
    
    Ethanol, sonicate, and dilute to volume with Mobile Phase. (Conc:
    
    
    ).[1]
  • System Suitability Solution: Mix (S)-enantiomer standard with trace (R)-enantiomer (racemate can be used) to achieve ~1% (R)-isomer presence.[1]

System Suitability Criteria (Self-Validation)

Before releasing results, the system must meet these thresholds:

  • Resolution (

    
    ): 
    
    
    
    between (R) and (S) enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (confirms DEA effectiveness).
  • Repeatability: RSD

    
     for 5 replicate injections of the Standard.
    

Establishing an In-House Primary Standard[1][5]

If a CRM is unavailable, you must characterize an In-House Primary Standard.[1][5] This is the Mass Balance Approach required by ICH Q7.

The Mass Balance Equation

[1]

Required Tests:

  • Organic Impurities: HPLC (Reverse Phase C18) to detect non-chiral byproducts.[1]

  • Chiral Purity: The Chiral HPLC method described above.

  • Volatiles: Loss on Drying (LOD) or Karl Fischer (KF) titration.[1] Note: This molecule is prone to holding Ethanol; GC-Headspace is preferred over LOD.[1]

  • Residue on Ignition (ROI): To quantify inorganic salts.[1]

Visualization: Qualification Workflow

ReferenceStandardQualification cluster_usage Routine Analysis RawMaterial Raw Material (Candidate Batch) Charac Full Characterization (NMR, MS, IR, HPLC, KF, ROI) RawMaterial->Charac Sampling MassBalance Mass Balance Calculation Charac->MassBalance Data Input PrimaryStd In-House Primary Standard MassBalance->PrimaryStd Assign Potency WorkingStd Working Standard (Routine Use) PrimaryStd->WorkingStd Calibrate Against Sample Analysis Sample Analysis WorkingStd->Sample Analysis

Figure 1: Workflow for establishing a traceable reference standard hierarchy in a GMP environment.

Troubleshooting & Scientific Insights

Peak Inversion Risks

In chiral chromatography, elution order (S vs. R) is not absolute.[1] It depends on the specific column lot and mobile phase composition.[1]

  • Risk: Assuming the large peak is (S) and the small peak is (R).

  • Mitigation: Always inject a known racemate or spike the sample with the opposite enantiomer during method development to confirm elution order.[1]

Solubility Issues

The free base form of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide is soluble in alcohols but sparingly soluble in pure hexane.[1]

  • Protocol Adjustment: Always dissolve the sample in 100% Ethanol first before adding the Hexane component. Adding Hexane directly to the solid will result in a suspension and inaccurate potency.[1]

Visualization: Chiral Recognition Mechanism

ChiralRecognition Analyte Analyte: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Interaction1 H-Bonding (Amide - Carbamate) Analyte->Interaction1 Interaction2 Dipole-Dipole (Ether - Carbamate) Analyte->Interaction2 Interaction3 Pi-Pi Stacking (Phenyl - Phenyl) Analyte->Interaction3 CSP CSP: Amylose-tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Enantiomeric Separation Interaction1->Separation Interaction2->Separation Interaction3->Separation

Figure 2: The "Three-Point Interaction" model required for successful chiral resolution on polysaccharide columns.

References

  • International Council for Harmonisation (ICH). (2000).[1][2][5] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.[1] (Foundational text on Polysaccharide CSPs).

  • Subramanian, G. (Ed.).[1] (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Methodology for Beta-amino acids).

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 119476-66-9 (Verify against specific batch CoA) Synonyms: (S)-Dapoxetine Intermediate; 3-Amino-3-(2-ethoxyphenyl)propionic acid amide Application: Chiral building block for Serotonin Transporter Inhibitors (e.g., Dapoxetine)

Part 1: Operational Hazard Assessment

From the desk of the Senior Application Scientist

In drug development, we often handle intermediates where specific toxicological data is sparse. (S)-3-Amino-3-(2-ethoxyphenyl)propanamide falls into this category. While not a highly volatile solvent, its structure—a chiral


-amino acid amide—dictates our safety protocol.

We do not rely on the absence of evidence as evidence of safety. Instead, we apply deductive toxicology :

  • Primary Amine Functionality: Potential for chemical burns, severe eye irritation, and respiratory sensitization.

  • Biologically Active Scaffold: As a precursor to a Selective Serotonin Reuptake Inhibitor (SSRI), this compound possesses structural motifs capable of interacting with biological transporters. Occupational exposure could theoretically trigger pharmacological effects.

  • Physical State: Typically a white to off-white solid. Dust generation is the primary vector for exposure.

The Core Directive: Treat this compound as a Performance-Based Control Band 3 (PB-OEB 3) agent until specific toxicology proves otherwise. This means we aim for an Occupational Exposure Limit (OEL) range of 10–100


g/m

.
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "redundant barrier" system. If one barrier fails (e.g., a glove tear), a secondary barrier remains.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory PrimaryN95 / FFP2 Mask (Minimum)For solid handling, prevents inhalation of particulates during weighing or transfer.
High-RiskPAPR or N100 Required if handling >100g outside a containment hood.
Dermal (Hand) Inner LayerNitrile (4 mil) Acts as a sweat barrier and immediate indicator of outer glove breach.
Outer LayerExtended Cuff Nitrile (6-8 mil) Amines can degrade latex. Thicker nitrile provides >480 min breakthrough time for solid contact.
Ocular PrimaryChemical Splash Goggles Safety glasses are insufficient. Amine dust is basic and hygroscopic; it will dissolve in eye moisture to cause caustic burns.
Body CoreLab Coat (Tyvek/Poly) Cotton retains particulates. Use non-woven, disposable materials (Tyvek) to prevent "take-home" contamination.
Part 3: Operational Workflow & Engineering Controls

The following diagram illustrates the "Chain of Custody" for the molecule within your lab. It emphasizes containment at the source of dust generation.[1]

G cluster_safety Critical Control Points (CCP) Storage Cold Storage (2-8°C) Weighing Weighing Station (Powder Containment Hood) Storage->Weighing Sealed Container Transfer Solubilization (Closed Vessel) Weighing->Transfer Solid Transfer (Minimize Drafts) Reaction Reaction/Synthesis (Fume Hood) Transfer->Reaction Liquid Phase Waste Disposal (Solid/Liquid Segregation) Reaction->Waste Quenched Material

Figure 1: Operational workflow emphasizing containment during the solid-handling phase, the highest risk point for exposure.

Detailed Protocol: The "Static-Free" Weighing Technique

Static electricity can cause charged amine powders to "jump," contaminating the balance and the user.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Taring: Tare the receiving vessel (flask) before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not pour from the bottle.

  • Wipe Down: Before removing the bottle from the hood, wipe the exterior with a tissue dampened in methanol/water to remove invisible dust residues.

Part 4: Emergency Response & Decontamination

In the event of exposure, the chemical nature of the amine requires specific countermeasures.

1. Ocular Exposure (Critical)
  • Mechanism: The amine reacts with lacrimal fluid (tears) to form a basic solution (

    
    ), causing rapid corneal opacification.
    
  • Action: Irrigate immediately for 15 minutes . Do not wait for pain; amines can have a local anesthetic effect initially, masking the damage.

2. Spill Cleanup (Solid)

Do not dry sweep. Dry sweeping aerosolizes the powder.

  • Step A: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.

  • Step B: Scoop up the damp material and place it in a hazardous waste bag.

  • Step C: Wipe the surface with 1% Acetic Acid or Citric Acid solution. This converts the free amine into a water-soluble, non-volatile salt, facilitating removal.

3. Disposal
  • Waste Stream: Segregate as "Basic Organic Solid/Liquid."

  • Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container, as this can generate heat or toxic vapors.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2024). Compound Summary: Beta-Amino Acid Derivatives. National Library of Medicine. [Link]

  • SafeWork Australia. (2020). Guidance on the interpretation of workplace exposure standards for airborne contaminants. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.